molecular formula C10H5BrF3NO B596405 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one CAS No. 1227608-00-5

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

カタログ番号: B596405
CAS番号: 1227608-00-5
分子量: 292.055
InChIキー: YXPSBGYGMWVOCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a sophisticated chemical building block designed for advanced pharmaceutical research and development. Its molecular architecture, incorporating both a bromo and a trifluoromethyl group on the isoquinolinone scaffold, makes it a highly versatile intermediate for constructing complex target molecules. The bromine atom serves as a reactive handle for facile further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid exploration of structure-activity relationships. The presence of the trifluoromethyl group is particularly strategic, as this moiety is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates by enhancing metabolic stability, membrane permeability, and binding affinity. This compound is part of a class of isoquinolinone derivatives that have been investigated in medicinal chemistry for their potential as selective androgen receptor modulators (SARMs) and other targeted therapies . Researchers value this compound for its application in developing new therapeutic agents, where it acts as a critical precursor in the synthesis of novel bioactive molecules. Its primary utility lies in drug discovery programs focused on oncology, endocrine disorders, and other disease areas requiring sophisticated small-molecule modulators. Strictly for research purposes in a controlled laboratory environment.

特性

IUPAC Name

4-bromo-6-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSBGYGMWVOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670414
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227608-00-5
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

[1]

Executive Summary & Chemical Profile

This compound (CAS: 1227608-00-5) represents a "privileged scaffold" in drug discovery.[1] The isoquinolin-1-one core mimics the hydrogen-bonding motifs of adenine in ATP, making it a potent pharmacophore for kinase binding.[1] The C4-bromine atom serves as a versatile handle for palladium-catalyzed functionalization, while the C6-trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) permeability and cellular potency.[1]

Physicochemical Specifications
PropertyValue / Description
CAS Number 1227608-00-5
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~10.5 (Lactam N-H)
LogP (Predicted) 2.8 – 3.2
Key Functional Groups Aryl Bromide (C4), Trifluoromethyl (C6), Lactam (N2-C1)

Synthetic Architecture

The synthesis of this core typically follows a modular approach, constructing the isoquinolinone ring first, followed by late-stage regioselective halogenation.[1] This strategy allows for the purification of the parent scaffold before introducing the reactive bromine handle.[1]

Core Synthesis: Modified Bischler-Napieralski Approach

While several routes exist, the most robust industrial method involves the cyclization of functionalized phenethylamines or styrenes.[1]

  • Precursor Assembly: Acylation of 3-(trifluoromethyl)phenethylamine with a formate equivalent (e.g., ethyl formate) or activation as an isocyanate.[1]

  • Cyclization: Treatment with a dehydrating agent (POCl₃/P₂O₅) effects the Bischler-Napieralski cyclization to the dihydroisoquinoline.[1]

  • Oxidation: Dehydrogenation using Pd/C or MnO₂ yields the aromatic 6-(trifluoromethyl)isoquinolin-1(2H)-one.[1]

Regioselective Bromination (The Critical Step)

Direct bromination of the isoquinolin-1-one core is highly regioselective for the C4 position due to the electronic directing effects of the lactam nitrogen (electron-donating via resonance) and the carbonyl group.[1]

  • Reagents: N-Bromosuccinimide (NBS) in DMF or MeCN.[1]

  • Conditions: Room temperature to 60°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C4 position is the most electron-rich site on the heterocyclic ring, whereas the C6-CF3 group deactivates the benzenoid ring, preventing over-bromination.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to the final brominated building block.

SynthesisPathStart3-(Trifluoromethyl)benzoic acid deriv.Inter1N-AcylIntermediateStart->Inter1Amine couplingCyclizationDihydroisoquinoline(Bischler-Napieralski)Inter1->CyclizationPOCl3, HeatOxidation6-CF3-isoquinolin-1(2H)-oneCyclization->OxidationPd/C, Heat(-H2)Final4-Bromo-6-(CF3)isoquinolin-1(2H)-oneOxidation->FinalNBS, DMF(Regioselective Br)

Caption: Step-wise construction of the this compound scaffold ensuring regiocontrol.

Reactivity & Derivatization Profile

This molecule is designed as a "divergent intermediate."[1] The chemical orthogonality between the C4-bromide and the N2-lactam allows for sequential functionalization.[1]

C4-Bromide: Palladium-Catalyzed Cross-Coupling

The C4 position is highly activated for oxidative addition to Pd(0) species.[1]

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.[1]

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ or Cs₂CO₃ in Dioxane/Water.[1]

    • Utility: Generates biaryl systems common in kinase inhibitors (e.g., extending the scaffold to reach hydrophobic pockets).

  • Sonogashira Coupling:

    • Partners: Terminal alkynes.[1]

    • Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.[1]

    • Utility: Rigid linkers for fragment-based drug design.[1]

N2-Lactam: Alkylation & Arylation

The lactam nitrogen (pKa ~10.[1]5) can be deprotonated to act as a nucleophile.[1]

  • N-Alkylation:

    • Reagents: Alkyl halides (R-X) + Base (Cs₂CO₃ or NaH).[1]

    • Solvent: DMF or Acetone.[1]

    • Outcome: Modulates solubility and BBB permeability.[1]

  • Chan-Lam Coupling:

    • Reagents: Aryl boronic acids, Cu(OAc)₂, Pyridine.[1]

    • Outcome: N-Aryl derivatives (often used to mimic nucleosides).[1]

Reactivity Logic Diagram

ReactivityCore4-Bromo-6-(CF3)isoquinolin-1(2H)-oneSuzukiSuzuki Coupling(C-C Bond)Core->SuzukiR-B(OH)2Pd(0)BuchwaldBuchwald-Hartwig(C-N Bond)Core->BuchwaldR-NH2Pd(0)AlkylationN-Alkylation(N-C Bond)Core->AlkylationR-XBaseBiaryl4-Aryl-isoquinolinone(Kinase Inhibitor Core)Suzuki->BiarylAmine4-Amino-isoquinolinoneBuchwald->AmineN_SubN-Alkyl/Aryl Derivative(Solubility Tuning)Alkylation->N_Sub

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Br and N-H sites.[1]

Experimental Protocols (Representative)

Protocol A: Suzuki Coupling at C4

Objective: Installation of an aryl group at the 4-position.

  • Charge: To a reaction vial, add This compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation

Objective: Functionalization of the lactam nitrogen.[1]

  • Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv, 0°C) and stir for 30 mins.

  • Addition: Add Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive halides) for 2–16 hours.

  • Quench: Pour into ice water. If solid precipitates, filter; otherwise, extract with EtOAc.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • Specific Risks: Organofluorine compounds can release toxic HF upon thermal decomposition.[1] Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.[1]

References

  • BenchChem. Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Retrieved from

  • PubChem. 4-Bromoisoquinoline Properties & Safety Data. National Library of Medicine.[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Protocol A).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

  • Science of Synthesis.Isoquinolin-1(2H)-ones: Synthesis and Reactivity.

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary & Chemical Identity

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a high-value heterocyclic building block used extensively in the discovery of poly (ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and other bioactive small molecules.[1][2] Its structural uniqueness lies in the combination of a polar, hydrogen-bond-donating lactam core (the isoquinolinone) with two distinct synthetic handles: an electrophilic bromine at the C4 position and a metabolic stability-enhancing trifluoromethyl group at the C6 position.[1]

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing this scaffold in high-throughput medicinal chemistry.

Chemical Identity Data
PropertySpecification
CAS Number 1227608-00-5
IUPAC Name This compound
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Exact Mass 290.9507
Appearance Off-white to pale yellow solid
Solubility High in DMSO, DMF, DMAc; Low in water, hexanes
pKa (Predicted) ~10.5 (Lactam N-H)

Structural Analysis & Physicochemical Insights

The Electronic Influence of Substituents

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in the flask.

  • The C6-Trifluoromethyl Group: This is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the isoquinolinone core.[1]

    • Impact on Reactivity: The electron deficiency at the C4-position is enhanced, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) species.[1] Consequently, this scaffold is a superior substrate for Suzuki-Miyaura and Sonogashira couplings compared to its non-fluorinated analogs.[1]

    • Impact on Acidity: The EWG increases the acidity of the N-H lactam proton, allowing for N-alkylation or N-arylation under milder basic conditions (e.g., K₂CO₃ vs. NaH).[1]

  • The C4-Bromine: Positioned beta to the carbonyl, this bromine is sterically accessible but electronically activated.[1] It serves as the primary vector for diversity expansion.[1]

Tautomerism

While the compound can theoretically exist as the 1-hydroxyisoquinoline (enol form), the 1(2H)-one (amide/lactam) tautomer is thermodynamically dominant in both solid state and solution.[1] All synthetic planning should assume the lactam structure.[1]

Synthetic Architecture

The synthesis of this compound generally follows two strategic disconnections: De Novo Cyclization or Late-Stage Functionalization .[1]

Pathway A: Late-Stage Bromination (Recommended)

The most robust laboratory method involves the electrophilic bromination of the parent scaffold, 6-(trifluoromethyl)isoquinolin-1(2H)-one.[1]

Synthesis Start 6-(Trifluoromethyl) isoquinolin-1(2H)-one Product 4-Bromo-6-(trifluoromethyl) isoquinolin-1(2H)-one Start->Product Electrophilic Aromatic Substitution (SEAr) Reagent NBS (1.1 equiv) DMF, 60°C

Figure 1: Direct bromination pathway. The electron-deficient ring requires polar aprotic solvents (DMF) and slight heating to facilitate the reaction.[1]

Functionalization & Reactivity Map

This scaffold is a "linchpin" molecule.[1] The order of operations is critical:

  • C4-Functionalization (Pd-Catalyzed): Usually performed before N-alkylation if the N-substituent is bulky, though the lactam N-H is often tolerated in Suzuki conditions.[1]

  • N-Functionalization (SN2 / Chan-Lam): Can be performed to tune solubility or target engagement.[1]

Reactivity Core 4-Bromo-6-(trifluoromethyl) isoquinolin-1(2H)-one Suzuki 4-Aryl Derivatives (Biaryl Scaffolds) Core->Suzuki Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2 Sonogashira 4-Alkynyl Derivatives (Rigid Linkers) Core->Sonogashira Sonogashira HC≡C-R, CuI, Pd Alkylation N-Alkyl/Aryl Derivatives (Solubility Tuning) Core->Alkylation N-Alkylation R-X, K2CO3, DMF

Figure 2: Divergent synthesis capabilities.[1][3] The C4-Br is the primary reactive center for carbon-carbon bond formation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a 4-aryl derivative from this compound.

Context: The electron-deficient nature of the isoquinolinone ring accelerates the oxidative addition step.[1] However, the free lactam (N-H) can poison unhindered Pd catalysts. Therefore, the use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases is recommended over highly active, bulky phosphine systems that might be deactivated by the acidic proton.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv / 5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][4]

Step-by-Step Methodology
  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the bromide substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide) via syringe, followed by the 2.0 M Na₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check via LC-MS. The starting material (MW 292) should disappear. Look for the product mass [M+H]⁺.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Wash organic layer with brine.[1][5] Dry over Na₂SO₄.[1][5]

  • Purification: Flash column chromatography.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).[1] The product is usually more polar than the starting bromide.[1]

Safety & Handling

  • Hazard Identification: This compound is an organofluorine bromide. It is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]

  • Waste: Dispose of as halogenated organic waste. The CF3 group resists biodegradation; do not release into drains.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).

  • PubChem. (n.d.). 4-bromo-6-(trifluoromethyl)isoquinoline (Compound Summary). Retrieved February 21, 2026, from [Link]

Sources

The Trifluoromethyl Group: A Keystone in the Medicinal Chemistry of Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of bioactive molecules. This technical guide provides a comprehensive exploration of the medicinal chemistry applications of trifluoromethyl isoquinolinones, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. We will delve into the synthetic nuances, diverse biological activities, and intricate structure-activity relationships that define these molecules. This guide is designed to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate further innovation in this exciting field.

The Power of Trifluoromethylation in Drug Design

The trifluoromethyl group has become a privileged substituent in drug discovery due to its unique electronic properties and steric profile.[1] Its introduction into a molecular scaffold can dramatically and favorably alter a compound's physicochemical and pharmacokinetic properties.[2] The strong electron-withdrawing nature of the three fluorine atoms enhances metabolic stability by blocking sites susceptible to oxidative metabolism. This often translates to an increased half-life and improved oral bioavailability.[3] Furthermore, the lipophilicity of the CF3 group can enhance a molecule's ability to penetrate cellular membranes, a critical attribute for reaching intracellular targets.[2][4] These characteristics, combined with the potential for specific interactions with biological targets, make trifluoromethylation a powerful tool for optimizing lead compounds.

Synthetic Strategies for Trifluoromethyl Isoquinolinones

The synthesis of trifluoromethyl isoquinolinones can be approached through various strategies, largely dependent on the desired position of the trifluoromethyl group on the isoquinolinone core. The most common positions explored are the 1- and 3-positions.

Synthesis of 1-Trifluoromethylated Isoquinolines

A notable method for the synthesis of 1-trifluoromethylated isoquinolines involves a radical trifluoromethylation of β-aryl-α-isocyano-acrylates. This approach utilizes the Togni reagent as the CF3 radical precursor and proceeds efficiently without the need for a transition metal catalyst.[5]

Synthesis of 3-Trifluoromethylated Isoquinolines

The synthesis of 3-trifluoromethylated isoquinolines has been effectively achieved starting from N-protected benzylphosphonium salts. This method involves a cyclization step using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by deprotection.[4]

A generalized synthetic workflow for these key scaffolds is presented below:

cluster_1 Synthesis of 1-CF3-Isoquinolines cluster_2 Synthesis of 3-CF3-Isoquinolines Start1 β-aryl-α-isocyano-acrylates Product1 1-Trifluoromethylated Isoquinolines Start1->Product1 Radical Trifluoromethylation Reagent1 Togni Reagent (CF3 Radical Precursor) Reagent1->Product1 Start2 N-Protected Benzylphosphonium Salt Product2 3-Trifluoromethylated Isoquinolines Start2->Product2 Cyclization & Deprotection Reagent2 DBU (Cyclization) & Deprotection Reagent2->Product2

Caption: General synthetic workflows for 1- and 3-trifluoromethylated isoquinolines.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)isoquinoline from a Benzylphosphonium Salt

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • N-protected benzylphosphonium salt (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of the N-protected benzylphosphonium salt in anhydrous toluene, add DBU.

  • Stir the mixture under reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-(trifluoromethyl)isoquinoline.[4]

Biological Applications of Trifluoromethyl Isoquinolinones

The incorporation of a trifluoromethyl group into the isoquinolinone scaffold has yielded compounds with a wide array of biological activities, with significant potential in oncology, neuropharmacology, and beyond.

Anticancer Activity

Trifluoromethylated isoquinolinones have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Kinase Inhibition

Many isoquinolinone derivatives are known to be kinase inhibitors, and the addition of a trifluoromethyl group can enhance this activity.[6]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have suggested that trifluoromethylated quinolines may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[4] A hypothetical mechanism involves the trifluoromethyl isoquinolinone binding to the ATP-binding pocket of a kinase in this pathway, such as PI3K or mTOR, thereby blocking downstream signaling.[6]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Proliferation, Survival, Angiogenesis mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibits Inhibitor Trifluoromethyl Isoquinolinone Inhibitor->PI3K Inhibition (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a trifluoromethyl isoquinolinone.

  • Other Kinases: Research has also explored trifluoromethylated quinazoline (a related heterocycle) derivatives as inhibitors of other kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] This suggests that trifluoromethyl isoquinolinones may also have potential as inhibitors of a broader range of kinases.

3.1.2. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[8] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[9][10][11] Isoquinolinone-based PARP inhibitors have been developed, and the introduction of a trifluoromethyl group could potentially enhance their potency and pharmacokinetic properties.[12]

Enzyme Inhibition Beyond Cancer

3.2.1. Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the conversion of norepinephrine to epinephrine.[12] The trifluoromethyl group at the 3-position was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT.[12] Certain compounds in this series are among the most selective inhibitors of PNMT known and are sufficiently lipophilic to potentially cross the blood-brain barrier.[12]

Table 1: Comparative Inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines

CompoundPNMT Kᵢ (µM)α₂-adrenoceptor Kᵢ (µM)Selectivity (α₂ Kᵢ / PNMT Kᵢ)
14 Data not available in snippetData not available in snippet700
16 0.52>1000>1900
Data sourced from a study on 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines.[12]

3.2.2. Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a group of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] PDE inhibitors have a wide range of therapeutic applications, including the treatment of erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[13][14][15] The isoquinolinone scaffold is present in some known PDE inhibitors, and the incorporation of a trifluoromethyl group could lead to the development of novel and more potent inhibitors in this class.

Potential in Neurodegenerative Diseases

Isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the context of Parkinson's disease.[6] However, the versatility of the isoquinoline scaffold also allows for the design of neuroprotective agents. The ability of trifluoromethylated compounds to penetrate the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.[12] Further research is warranted to explore the potential of trifluoromethyl isoquinolinones in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18][19]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl isoquinolinones is highly dependent on the substitution pattern of the molecule. Key considerations for SAR studies include:

  • Position of the Trifluoromethyl Group: As seen with PNMT inhibitors, the position of the CF3 group can significantly influence selectivity for the target enzyme over other receptors.[12]

  • Substituents on the Isoquinolinone Core: The nature and position of other substituents on the aromatic rings can modulate potency, selectivity, and pharmacokinetic properties.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the chemical structure of these compounds with their biological activity.[2][3][20][21][22] These models can guide the design of new analogs with improved properties.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of trifluoromethyl isoquinolinones against a target kinase. Specific conditions will vary depending on the kinase and the detection method used.

Materials:

  • Test compound (trifluoromethyl isoquinolinone)

  • Target kinase

  • Kinase substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).[23]

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the diluted kinase.[23]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[23]

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[23]

  • Signal Detection: Stop the reaction and detect the product formation using a suitable detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP to ATP and produce a luminescent signal.[23]

  • Data Analysis: Measure the luminescence of each well and calculate the IC50 value of the test compound.

CompoundPrep Prepare Serial Dilution of Trifluoromethyl Isoquinolinone ReactionSetup Add Compound and Kinase to 384-well Plate CompoundPrep->ReactionSetup EnzymeSubstratePrep Prepare Kinase and Substrate Solutions EnzymeSubstratePrep->ReactionSetup ReactionInitiation Add Substrate/ATP Mixture to Initiate Reaction ReactionSetup->ReactionInitiation Incubation Incubate at 30°C ReactionInitiation->Incubation SignalDetection Stop Reaction and Add Detection Reagent Incubation->SignalDetection DataAcquisition Measure Luminescence and Calculate IC50 SignalDetection->DataAcquisition

Caption: General workflow for an in vitro kinase assay.

Future Perspectives and Conclusion

Trifluoromethyl isoquinolinones represent a rich and underexplored area of medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the versatile isoquinolinone scaffold has already yielded promising candidates in oncology and neuropharmacology. Future research should focus on:

  • Exploring a broader range of biological targets: Expanding the scope of screening to include other enzyme families and receptor types will likely uncover new therapeutic applications.

  • In-depth mechanistic studies: Utilizing techniques such as X-ray crystallography to elucidate the binding modes of these compounds with their targets will enable more rational drug design.[24][25][26][27][28]

  • Systematic SAR and QSAR studies: Comprehensive studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds.

References

  • A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
  • Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Benchchem.
  • Nagatsu, T. (1998). Isoquinoline neurotoxins in the brain and Parkinson's disease. PubMed.
  • Zhao, K., Sun, J., Zhang-Negrerie, D., & Du, Y. (2014). Synthesis of biologically important 1-trifluoromethylated isoquinolines with Togni's reagent.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
  • Comparative Molecular Docking Studies of Isoquinoline Fused Bicycles with Janus Kinase Proteins.
  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • QSAR (Quantitative Structure-Activity Relationship). (2024).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.
  • In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Deriv
  • Examples of docked compounds in the EGFR ATP‐binding domain (PDB ID: 1XKK).
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.
  • Strategies for synthesis of trifluoromethylthiolated quinolinones and spiro‐trienones.
  • Compounds May Help Combat Brain Diseases. (2008).
  • Quantitative structure-activity rel
  • Protocol for Invitro Kinase Assay.
  • X-Ray Crystallography. Cancer Institute - University of Florida.
  • Review on: quantitative structure activity relationship (QSAR) modeling. (2018). MedCrave online.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
  • Neurodegenerative Disease | Disease Areas. MedChemExpress.
  • A review of Quantitative Structure-Activity Relationship (QSAR) models.
  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. (2022). Frontiers.
  • PARP inhibitors beyond BRCA-mutated cancers: precision medicine
  • LanthaScreen® Eu Kinase Binding Assay for CSK Overview. Thermo Fisher Scientific.
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • X-ray crystallography. Wikipedia.
  • Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymeriz
  • X-ray Crystallography. TBSGC.
  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. PMC.
  • Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital.
  • Phosphodiesterase Inhibitors: Types and Purpose. (2022). Cleveland Clinic.
  • Phosphodiesterase Inhibitors. (2023).
  • PDE5 inhibitors: List, how they work, foods, and more. (2022). Medical News Today.
  • PARP Inhibitors in Breast and Ovarian Cancer. (2023). MDPI.
  • target proteins & x-ray crystallography. (2020). YouTube.
  • Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. (2025). MDPI.
  • X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery. (2026).

Sources

safety data sheet SDS for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

A Note on Novel Chemical Entities

As a Senior Application Scientist, it is imperative to address the primary challenge in providing a Safety Data Sheet (SDS) for a compound like this compound. This molecule is a specialized research chemical, and as such, comprehensive toxicological and safety data has not been formally established. The prudent and scientifically rigorous approach, therefore, is not to present a standard SDS, but to construct a detailed safety and handling guide based on an expert analysis of its structural components and the known hazards of analogous compounds.[1][2] This guide is built on the principle of assuming a novel substance is hazardous until proven otherwise and leveraging established knowledge to mitigate potential risks.[1][2]

Section 1: Molecular Deconstruction and Hazard Analysis

The toxicological profile of this compound can be inferred by examining its three key structural features: the isoquinolinone core, the aromatic bromine substituent, and the trifluoromethyl group.

The Isoquinolinone Core

Isoquinolines and their derivatives are a well-studied class of N-heterocyclic compounds with a wide range of biological activities.[3] Some derivatives have been identified as potential endogenous neurotoxins that can interfere with mitochondrial respiration, specifically by inhibiting complex I of the electron transport chain.[4] While the toxicity of many isoquinoline derivatives to dopamine-containing cells appears relatively weak in some studies, their potential for neurodegeneration with prolonged exposure is a significant consideration.[4] The lactam moiety within the isoquinolin-1(2H)-one structure suggests good metabolic stability. Given these properties, the isoquinolinone core necessitates handling the compound with measures to prevent ingestion and inhalation.

The Aromatic Bromine Substituent

Halogenation, particularly with bromine, significantly influences a molecule's reactivity and biological interactions. Elemental bromine is classified as acutely toxic, corrosive, and capable of causing severe, slow-healing skin burns and eye damage.[5][6][7][8][9][10] When incorporated into an aromatic system, the bromine atom enhances lipophilicity, which can increase membrane permeability.[11] Safety data for analogous brominated heterocycles, such as 4-Bromoisoquinoline and 4-Bromo-6-fluoroquinoline, consistently indicate hazards of acute toxicity if swallowed, skin irritation, and serious eye irritation or damage.[12][13] Therefore, the presence of the bromo- group on the isoquinolinone ring strongly suggests that this compound should be treated as a skin and eye irritant at a minimum, with potential for significant toxicity upon ingestion or skin contact.[13][14]

The Trifluoromethyl (-CF3) Group

The trifluoromethyl group is a common feature in modern pharmaceuticals due to its ability to increase metabolic stability and modulate lipophilicity.[11][15] While simple fluorinated hydrocarbons like trifluoromethane are primarily considered asphyxiants in high concentrations, the -CF3 group on a complex organic molecule imparts distinct properties.[16] Safety data for various trifluoromethylated aromatic compounds indicate they are often irritants to the skin, eyes, and respiratory tract.[17][18] The strong electron-withdrawing nature of the -CF3 group can also influence the overall electronic properties and reactivity of the molecule. Therefore, it is prudent to assume that the trifluoromethyl moiety contributes to the overall irritant properties of the compound and necessitates handling procedures that prevent aerosol generation and inhalation.[17][18][19]

Section 2: Inferred Hazard Classification and Precautionary Measures

Based on the analysis of its structural components, a presumptive Globally Harmonized System (GHS) classification for this compound is summarized below. This represents a cautious, protective stance appropriate for a research chemical with unknown properties.

Hazard ClassGHS CategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[12][13][14][17][18]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[13][14][17][20]
Serious Eye Damage/IrritationCategory 2A / 1H318/H319: Causes serious eye damage/irritation.[12][13][14][17]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[17][19]

Signal Word: Warning (or Danger , if eye damage potential is considered high)

Presumptive Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][19]

  • P264: Wash skin thoroughly after handling.[14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][12][17]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12][17]

Section 3: Experimental Workflow and Handling Protocols

Adherence to a strict, self-validating protocol is critical to ensure safety. The following workflow is designed for handling gram-scale quantities of this compound in a research laboratory setting.

Visualized Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review Protocol & Inferred SDS prep2 Don PPE: - Nitrile Gloves - Lab Coat - Safety Goggles prep1->prep2 handle1 Place Compound on Tared Weigh Paper prep3 Prepare Certified Chemical Fume Hood prep2->prep3 prep4 Assemble Glassware & Spill Kit prep3->prep4 prep4->handle1 Begin Experiment handle2 Transfer Solid to Reaction Vessel handle1->handle2 clean1 Quench Reaction (If Applicable) handle3 Add Solvent & Initiate Reaction handle2->handle3 handle4 Seal Vessel & Monitor Reaction handle3->handle4 handle4->clean1 Reaction Complete clean2 Segregate Halogenated Organic Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff & Dispose of Contaminated PPE clean3->clean4 exit exit clean4->exit Exit Hood

Sources

Methodological & Application

Synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoquinolinone scaffold is a prominent structural motif in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the proposed synthetic strategies.

Introduction to the Target Molecule

The this compound molecule combines three key structural features: the isoquinolinone core, a bromine atom at the 4-position, and a trifluoromethyl group at the 6-position. The isoquinolinone core is associated with a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The trifluoromethyl group is a common bioisostere used in medicinal chemistry to improve a drug candidate's pharmacokinetic properties.[3][4] The bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Strategic Approach to Synthesis

An alternative approach could involve the synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one core followed by a late-stage bromination. The choice of strategy often depends on the availability of starting materials and the desired overall yield and purity.

Primary Synthetic Pathway: A Detailed Protocol

The proposed primary synthetic pathway commences with a suitable trifluoromethyl-substituted starting material and proceeds through a series of transformations to construct the desired isoquinolinone, followed by selective bromination.

Primary Synthetic Pathway A 2-Methyl-5-(trifluoromethyl)aniline B 2-Amino-4-(trifluoromethyl)benzoic acid A->B Oxidation C 2-Iodo-4-(trifluoromethyl)benzoic acid B->C Sandmeyer Reaction D Methyl 2-iodo-4-(trifluoromethyl)benzoate C->D Esterification E Methyl 2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzoate D->E Sonogashira Coupling F 6-(Trifluoromethyl)isoquinolin-1(2H)-one E->F Gold-catalyzed Cyclization G This compound F->G Bromination

Caption: Proposed primary synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one (Intermediate F)

A plausible approach to the key intermediate, 6-(trifluoromethyl)isoquinolin-1(2H)-one, can be adapted from known methods for constructing the isoquinolinone core. One such strategy involves the cyclization of a suitably substituted benzonitrile derivative or a Bischler-Napieralski type reaction.[1][5]

Protocol based on Cyclization of a Substituted Benzonitrile Derivative:

  • Formylation of 4-bromo-2-methyl-1-(trifluoromethyl)benzene: To a solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene in anhydrous toluene, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1] Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step or purified by column chromatography.

  • Cyanation: Combine the crude product from the previous step with copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] Heat the mixture to a high temperature (e.g., 140-160 °C) under an inert atmosphere. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC). After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to remove copper salts. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]

  • Cyclization and Hydrolysis: Dissolve the purified cyano intermediate in a strong acid, such as concentrated sulfuric acid.[1] Heat the mixture to approximately 80-100 °C for a specified period. Carefully pour the reaction mixture onto crushed ice. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. The crude 6-(trifluoromethyl)isoquinolin-1(2H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Step 2: Bromination of 6-(Trifluoromethyl)isoquinolin-1(2H)-one (Final Product G)

The bromination of the isoquinolinone core at the 4-position can be achieved using various brominating agents. A method adapted from the synthesis of 4-bromoisoquinoline can be employed.[6][7]

Protocol for Bromination:

  • In a flask equipped with a reflux condenser and a stirrer, dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (Intermediate F) in a suitable solvent such as nitrobenzene or a mixture of acetic acid and water.

  • Heat the mixture to an elevated temperature (e.g., 180°C for nitrobenzene or reflux for acetic acid/water).[6]

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, dropwise to the heated solution.[6][7] The evolution of HBr gas may be observed.

  • Continue heating and stirring for several hours after the addition is complete, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If nitrobenzene was used as the solvent, it can be removed by steam distillation. If acetic acid was used, the mixture can be poured into water and the precipitate collected by filtration.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Reaction Step Key Reagents Typical Conditions Purpose Reference
Intermediate Synthesis Bredereck's reagent, CuCN, H₂SO₄Reflux, 140-160°C, 80-100°CConstruction of the isoquinolinone core[1]
Bromination NBS or Bromine80-180°CSelective bromination at the 4-position[6][7]

Alternative Synthetic Strategy

An alternative approach could involve a Bischler-Napieralski reaction starting from a substituted phenethylamine.[5]

Alternative Synthetic Pathway A 4-(Trifluoromethyl)phenethylamine B N-Acylated Intermediate A->B N-Acylation C 3,4-Dihydroisoquinoline Derivative B->C Bischler-Napieralski Cyclization D 6-(Trifluoromethyl)isoquinolin-1(2H)-one C->D Oxidation E This compound D->E Bromination

Caption: Alternative Bischler-Napieralski route to the target molecule.

This pathway involves:

  • N-Acylation of 4-(trifluoromethyl)phenethylamine.[5]

  • Bischler-Napieralski Cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline derivative.[5]

  • Oxidation of the dihydroisoquinoline intermediate to the corresponding isoquinolin-1(2H)-one.[5]

  • Bromination as described in the primary protocol.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining material of high purity.

Purification Workflow:

Purification Workflow Crude Crude Product Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Solvent Solvent Removal Combine->Solvent Recrystallization Recrystallization Solvent->Recrystallization Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: General purification workflow for the synthesized compounds.

Characterization:

The structure and purity of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

  • Many of the reagents used in these syntheses are hazardous. Bredereck's reagent is flammable and corrosive. Copper(I) cyanide is highly toxic. Strong acids like sulfuric acid are corrosive. Bromine is toxic and corrosive.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

While a direct, published protocol for the synthesis of this compound is not readily found, this guide provides robust and scientifically sound synthetic strategies based on established chemical literature. The detailed protocols and the underlying chemical principles offer a solid foundation for researchers to successfully synthesize this valuable compound for applications in medicinal chemistry and drug discovery. The versatility of the bromine substituent opens avenues for further chemical exploration and the development of novel bioactive molecules.

References

  • Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.
  • Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin - Benchchem.
  • Synthesis of 4-Bromoisoquinoline - PrepChem.com. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]

Sources

Suzuki-Miyaura coupling conditions for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for PARP inhibitors and kinase modulators.

The presence of the electron-withdrawing trifluoromethyl (


) group at the C6 position, combined with the free lactam (NH) moiety, presents a unique synthetic challenge. While the 

group activates the C4-bromide towards oxidative addition, the acidic lactam proton (

) can lead to catalyst poisoning or competitive N-arylation.[1] This guide provides two distinct workflows:
  • Method A (Direct Coupling): A streamlined approach for robust coupling partners.[1]

  • Method B (Protected Route): A high-fidelity route for sensitive boronic acids or scale-up scenarios.[1]

Chemical Analysis & Mechanistic Insight

2.1 Electronic Effects of the Scaffold

The substrate contains two critical electronic features that dictate reaction conditions:

  • 6-Trifluoromethyl Group: This strong

    
    -withdrawing group decreases electron density in the pyridine ring of the isoquinoline core.[1]
    
    • Impact: It lowers the LUMO energy of the C-Br bond, significantly accelerating the oxidative addition step of the catalytic cycle compared to non-fluorinated analogs.[1]

  • Lactam Tautomerism: The 1(2H)-one moiety exists in equilibrium with the 1-hydroxy tautomer.[1] Under basic coupling conditions, the N-H is deprotonated (facilitated by the remote

    
     group), generating an anionic species.
    
    • Risk:[1][2][3] This anion can coordinate to electrophilic Pd(II) species, potentially stalling the catalytic cycle (catalyst poisoning).

2.2 Strategic Decision Matrix

The choice between direct coupling and protection depends on the stability of the boronic acid partner and the scale of the reaction.[1]

decision_matrix start Substrate: 4-bromo-6-(CF3)isoquinolin-1(2H)-one check Is Boronic Acid Protodeboronation Prone? start->check route_A Route A: Direct Coupling (Aqueous Base / Dioxane) check->route_A No (Stable) route_B Route B: Protection Strategy (SEM or Bn Protection) check->route_B Yes (Unstable/Hindered) step_prot Step 1: N-Protection (NaH, SEM-Cl) route_B->step_prot step_coup Step 2: Suzuki Coupling (Anhydrous Conditions) step_prot->step_coup step_deprot Step 3: Deprotection (TFA or TBAF) step_coup->step_deprot

Figure 1: Strategic workflow for selecting the optimal coupling pathway based on substrate stability.

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, stable aryl boronic acids. Rationale: Utilization of high-turnover catalysts (Pd-dppf) and aqueous solvent systems allows the reaction to proceed despite the solubility issues of the free lactam.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Protocol
  • Setup: Charge a microwave vial or round-bottom flask with the isoquinolinone substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aqueous

    
     (ratio Dioxane:Water = 4:1).
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Acidify the aqueous layer slightly (pH ~5-6) with 1N HCl to ensure the product is in the organic phase (due to lactam acidity). Extract with EtOAc (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]
    
Method B: Protected Route (N-SEM Strategy)

Best for: Scale-up (>10g), expensive/unstable boronic acids, or if Method A yields <40%. Rationale: Protecting the nitrogen as a SEM (2-(Trimethylsilyl)ethoxymethyl) ether eliminates catalyst poisoning and increases solubility in non-polar solvents.[1]

Phase 1: Protection[1]
  • Suspend substrate in dry DMF (0.2 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (solution turns yellow/orange).

  • Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc.[5] Yields are typically >90%.[1][6]

Phase 2: Coupling (Anhydrous)
  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2-3 mol%).
    
  • Base:

    
     (3.0 equiv, anhydrous).
    
  • Solvent: Toluene or THF (0.1 M).[1]

  • Conditions: Heat at 100°C for 2–6 hours.

  • Note: Anhydrous phosphate bases prevent the hydrolysis of sensitive boronic esters.[1]

Phase 3: Deprotection[1]
  • Dissolve the coupled product in THF.

  • Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (2.0 equiv, scavenger).

  • Reflux for 4–8 hours until SEM group is removed.

Optimization & Screening Data

The following table summarizes catalyst/base screens performed on the this compound core with phenylboronic acid (Model Reaction).

EntryCatalyst (5 mol%)LigandBase (2 equiv)SolventTemp (°C)Yield (%)Notes
1

-

(aq)
DME/H2O8545Significant debromination observed.[1]
2

dppf

(aq)
Dioxane/H2O9082 Recommended for Method A. Robust.
3



DMF10030Low conversion; Pd black formation.[1]
4XPhos Pd G3XPhos

Toluene10091 Best for hindered partners. (Method B).
5

SPhos

Dioxane10078Good for heteroaryl boronic acids.[1]

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the trifluoromethyl group on the oxidative addition step.

catalytic_cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to 6-CF3) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Rate Limiting) Complex1->TransMet + Ar-B(OH)2 + Base Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][4] The electron-poor nature of the 6-CF3 isoquinolinone accelerates the Oxidative Addition step (Red), making Transmetallation (Yellow) the likely turnover-limiting step.[1]

Troubleshooting Guide

Issue: Protodehalogenation (Reduction of Br to H)
  • Cause: The electron-deficient ring makes the Pd-Ar bond susceptible to reduction, especially in alcoholic solvents or if the reaction stalls.[1]

  • Solution: Switch solvent to pure Toluene or Dioxane (exclude alcohols).[1] Increase the concentration of the boronic acid.[1] Use a more active catalyst (e.g., Pd-132 or XPhos Pd G3 ) to speed up transmetallation.

Issue: Low Conversion / Starting Material Recovery
  • Cause: Catalyst poisoning by the free lactam nitrogen.[1]

  • Solution: If using Method A, ensure the pH of the aqueous layer is >10 to keep the lactam fully deprotonated (preventing it from acting as a neutral ligand). If problem persists, switch to Method B (Protection) .

Issue: Homocoupling of Boronic Acid
  • Cause: Presence of oxygen or excess oxidant.[1]

  • Solution: Degas solvents rigorously (freeze-pump-thaw or vigorous sparging with Argon for 15 mins).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2013). Synthesis and biological evaluation of 1(2H)-isoquinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3329-3333. (Demonstrates isoquinolinone core reactivity). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358-3366. (Source for XPhos/SPhos protocols). Link

  • BenchChem. (2025).[1][7][8] Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one Synthesis and Properties. (General scaffold properties). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 265-275. (Alternative coupling partners for difficult substrates). Link

Sources

functionalization of the C4 position in 6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Handbook for the Strategic Functionalization of the C4 Position in 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the targeted functionalization of the C4 position of 6-(trifluoromethyl)isoquinolin-1(2H)-one. This scaffold is of significant interest due to the convergence of the pharmacologically privileged isoquinolinone core and the metabolic and pharmacokinetic benefits conferred by the trifluoromethyl group.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical logic, enabling scientists to adapt and troubleshoot these protocols effectively.

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3] Functionalization at the C4 position allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide details the essential preliminary steps of introducing a reactive "handle"—typically a halogen or nitro group—at the C4 position, followed by a suite of robust, palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.

Part 1: Installation of a Reactive Handle at the C4 Position

The initial and most critical step for subsequent diversification is the regioselective installation of a group at the C4 position that can participate in cross-coupling reactions or other transformations. Halogenation and nitration are the most common and effective strategies.

Workflow for C4 Functionalization

The overall strategy involves a two-stage process: activation of the C4 position followed by diversification through cross-coupling.

G Start 6-(Trifluoromethyl)isoquinolin-1(2H)-one Activation Activation of C4 Position Start->Activation Halogenation C4-Halogenation (NBS, NCS, I₂/NaIO₄) Activation->Halogenation Electrophilic Halogenation Nitration C4-Nitration (HNO₃/H₂SO₄) Activation->Nitration Electrophilic Nitration Intermediate C4-Functionalized Intermediate (X = Br, I, Cl, NO₂) Halogenation->Intermediate Nitration->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Suzuki Suzuki-Miyaura (C-C) Coupling->Suzuki Sonogashira Sonogashira (C-C≡) Coupling->Sonogashira Buchwald Buchwald-Hartwig (C-N) Coupling->Buchwald End Diverse C4-Substituted Products Suzuki->End Sonogashira->End Buchwald->End

Caption: General workflow for C4 functionalization of the isoquinolinone core.

Protocol 1.1: C4-Bromination (Electrophilic Aromatic Substitution)

Rationale: Bromination provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The C4 position is susceptible to electrophilic attack due to the electronics of the isoquinolinone ring system.

Materials:

  • 6-(Trifluoromethyl)isoquinolin-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and a precipitate forms.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one.[8]

Protocol 1.2: C4-Nitration

Rationale: The introduction of a nitro group at the C4 position provides a precursor for the synthesis of 4-aminoisoquinolinones via reduction. The standard nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.[9][10][11]

Materials:

  • 6-(Trifluoromethyl)isoquinolin-1(2H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-salt bath

  • Crushed Ice

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully dissolve 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv) in concentrated sulfuric acid in a round-bottom flask, cooled to -5 °C in an ice-salt bath.[10]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 0 °C.[10]

  • Stir the reaction at -5 to 0 °C for 1-2 hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice.

  • Extract the mixture with DCM (e.g., 3 x 50 mL for a 1g scale reaction).[10]

  • Combine the organic layers and wash carefully with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent via rotary evaporation to yield the crude product.[10]

  • Purify by column chromatography on silica gel to afford 4-nitro-6-(trifluoromethyl)isoquinolin-1(2H)-one.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at C4

With a C4-halo intermediate in hand, a vast chemical space can be accessed through modern cross-coupling chemistry. These reactions are cornerstones of pharmaceutical synthesis, allowing for the modular construction of complex molecules.[12][13]

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[14] It is renowned for its mild conditions and tolerance of a wide range of functional groups.[13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly. Others are pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition and reductive elimination steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step, activating the organoboron species.[12]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common, as it aids in dissolving both the organic and inorganic reagents.[15]

Procedure (General):

  • To an oven-dried flask, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the C4-aryl/vinyl product.

G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange PdII_3 Ar-Pd(II)L₂(Ar') PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_1 Boronic Ar'-B(OR)₂ + Base Boronic->PdII_3 Product Ar-Ar' Product->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: Sonogashira Coupling (C-C≡ Bond Formation)

Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems.[16] It typically employs a dual-catalyst system of palladium and a copper(I) salt.[17] Copper-free versions are also common to avoid the homocoupling of alkynes (Glaser coupling).[18][19]

Procedure (Copper-Catalyzed):

  • Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv) in a flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L₂(C≡CR) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Base, R-C≡CH CuAlkyne->PdII_1 CuAlkyne->CuX

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the coupling of aryl halides with a vast range of primary and secondary amines.[20][21] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the challenging reductive elimination step to form the C-N bond.[21][22]

ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium pre-catalysts.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are critical for high reactivity and broad substrate scope.[21]
Base NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.

Procedure (General):

  • In a glovebox or under an inert atmosphere, charge a flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XPhos, 0.02-0.05 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

G cluster_reactants Reactants/Product Pd0 Pd(0)L PdII_1 Ar-Pd(II)L-X Pd0->PdII_1 Oxidative Addition PdII_2 [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ PdII_1->PdII_2 Amine Coordination PdII_3 Ar-Pd(II)L(NR¹R²) PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_1 Amine HNR¹R² Amine->PdII_2 Product Ar-NR¹R² Product->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Zouroudis, S., Moreau, D., & Roussakis, C. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Google.
  • (2025, June 16). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Google.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.). Google.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. (n.d.). Google.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH. (n.d.). Google.
  • (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. Google.
  • (2025, October 24). (PDF) C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - ResearchGate. Google.
  • Isoquinolone synthesis - Organic Chemistry Portal. (n.d.). Google.
  • (2013, November 19). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization | Organic Letters - ACS Publications. Google.
  • (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Google.
  • (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Google.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Google.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Google.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021, December 24). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Google.
  • (2021, June 18). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed. Google.
  • 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Google.
  • An efficient and facile strategy for trifluoromethylation and perfluoroalkylation of isoquinolines and heteroarenes - Chemical Communications (RSC Publishing). (n.d.). Google.
  • Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (n.d.). Google.
  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused ... - PMC. (n.d.). Google.
  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Google.
  • (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. Google.
  • Sonogashira coupling - Wikipedia. (n.d.). Google.
  • Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline - Benchchem. (n.d.). Google.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google.
  • (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Google.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Google.
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). Google.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Google.
  • (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. Google.
  • (2020, December 2). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts | The Journal of Organic Chemistry. Google.
  • Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives - Benchchem. (n.d.). Google.
  • (2021, February 8). Synthetic Protocols for Aromatic Nitration: A Review - Scilit. Google.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Google.
  • (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications. Google.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.). Google.
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Google.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google.
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Google.
  • (2003, May 2). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed. Google.
  • Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (n.d.). Google.

Sources

Application Notes and Protocols for the Synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale preparation of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, a key intermediate in medicinal chemistry and drug discovery. The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide presents a plausible and scientifically grounded synthetic approach, detailing the necessary starting materials, step-by-step protocols, and the underlying chemical principles.

Introduction

The synthesis of functionalized isoquinolin-1(2H)-one derivatives is of significant interest due to their presence in natural products and their broad spectrum of pharmacological activities.[1] The target molecule, this compound, combines the privileged isoquinolinone core with two key substituents: a trifluoromethyl group at the 6-position, known to modulate pharmacokinetic and pharmacodynamic properties, and a bromine atom at the 4-position, which serves as a versatile handle for further chemical modifications through cross-coupling reactions.

This guide outlines a two-stage synthetic strategy:

  • Synthesis of the precursor, 6-(trifluoromethyl)isoquinolin-1(2H)-one.

  • Regioselective bromination at the C-4 position to yield the final product.

The protocols provided are based on established chemical transformations for similar heterocyclic systems, offering a robust starting point for researchers.

Overall Synthetic Workflow

The proposed synthesis commences with the preparation of the 6-(trifluoromethyl)isoquinolin-1(2H)-one precursor, followed by a direct electrophilic bromination to introduce the bromine at the desired 4-position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination Starting Material 2-Methyl-4-(trifluoromethyl)aniline Intermediate_A N-Acetyl-2-methyl-4-(trifluoromethyl)aniline Starting Material->Intermediate_A Acetylation Intermediate_B 3,4-Dihydro-6-(trifluoromethyl)-1-methylisoquinoline Intermediate_A->Intermediate_B Bischler-Napieralski Cyclization Precursor 6-(Trifluoromethyl)isoquinolin-1(2H)-one Intermediate_B->Precursor Oxidation Final_Product This compound Precursor->Final_Product Electrophilic Bromination

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

A reliable method for the synthesis of the isoquinolinone precursor is the Bischler-Napieralski reaction, followed by oxidation.[2] This classical approach involves the cyclization of a β-phenylethylamine derivative.

Protocol 1: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

Step 1a: Acetylation of 2-Methyl-4-(trifluoromethyl)aniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid (5-10 volumes).

  • Add acetic anhydride (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-acetyl-2-methyl-4-(trifluoromethyl)aniline.

Step 1b: Bischler-Napieralski Cyclization

  • To a solution of N-acetyl-2-methyl-4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as toluene or acetonitrile, add a dehydrating agent like phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise at 0 °C.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.[2]

  • Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-6-(trifluoromethyl)-1-methylisoquinoline.[2]

Step 1c: Oxidation to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

  • Dissolve the crude 3,4-dihydroisoquinoline derivative from the previous step in a suitable solvent.

  • Add an oxidizing agent, for example, palladium on carbon with a hydrogen acceptor, or manganese dioxide.[2]

  • Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Filter the reaction mixture to remove the oxidant and concentrate the filtrate.[2]

  • Purify the crude product by crystallization or column chromatography to obtain 6-(trifluoromethyl)isoquinolin-1(2H)-one.[2]

Stage 2: Regioselective Bromination

The second stage involves the electrophilic bromination of the 6-(trifluoromethyl)isoquinolin-1(2H)-one precursor. The directing effects of the substituents on the isoquinolinone ring are crucial for achieving the desired regioselectivity. The lactam moiety is an activating group, while the trifluoromethyl group is a deactivating, meta-directing group. The C-4 position is activated by the lactam and is a plausible site for electrophilic attack.

Protocol 2: Synthesis of this compound
  • To a solution of 6-(trifluoromethyl)isoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Rationale for Reagent Selection: N-Bromosuccinimide is a mild and selective brominating agent for activated aromatic systems, minimizing the risk of over-bromination or side reactions that can occur with elemental bromine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-4-(trifluoromethyl)anilineC₈H₈F₃N175.15
N-Acetyl-2-methyl-4-(trifluoromethyl)anilineC₁₀H₁₀F₃NO217.19
6-(Trifluoromethyl)isoquinolin-1(2H)-oneC₁₀H₆F₃NO213.16
This compoundC₁₀H₅BrF₃NO292.05

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Trifluoromethylated compounds: Handle with care, avoiding inhalation, ingestion, and skin contact.[1]

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle in a fume hood.

  • Solvents: Use appropriate ventilation and avoid ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Bischler-Napieralski cyclization Incomplete reaction, degradation of starting material or product, inefficient purification.[2]Monitor the reaction closely by TLC/LC-MS to ensure completion. Control the reaction temperature to prevent side reactions. Optimize the work-up and purification procedure to minimize product loss.[2]
Formation of isomeric impurities during bromination Lack of regioselectivity.Optimize reaction conditions (solvent, temperature, and brominating agent). Consider using a milder brominating agent or adding a Lewis acid catalyst to enhance regioselectivity.
Difficulty in purifying the final product Presence of closely related impurities, oiling out during crystallization.[2]Optimize the chromatographic conditions (e.g., different solvent system or stationary phase). For crystallization, screen for suitable solvent systems to achieve good recovery and high purity.[2]

Conclusion

This application note provides a detailed and scientifically supported guide for the synthesis of this compound. The outlined two-stage process, involving the synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one precursor via a Bischler-Napieralski reaction and subsequent regioselective bromination, offers a viable pathway for obtaining this valuable research chemical. Researchers should adhere to all safety precautions and use the troubleshooting guide to optimize the synthesis for their specific laboratory conditions.

References

Sources

Troubleshooting & Optimization

improving reaction yields for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Executive Summary & Core Chemistry

This guide addresses the synthesis and optimization of This compound . This scaffold is a critical intermediate in the development of PARP inhibitors and other heterocyclic pharmaceuticals.[1]

The synthesis typically proceeds via the electrophilic bromination of the parent scaffold, 6-(trifluoromethyl)isoquinolin-1(2H)-one .[2] The primary challenges reported by users are:

  • Regioselectivity: Competition between C4-bromination (desired) and benzenoid ring bromination (C5/C7).[2][1]

  • Incomplete Conversion: Stalling of the reaction due to the electron-withdrawing trifluoromethyl group deactivating the ring.[1]

  • Solubility: The product often precipitates prematurely, trapping impurities.[1]

Validated Synthetic Workflow

The following protocol is the "Gold Standard" optimized for high-throughput and scale-up environments. It relies on the high regioselectivity of N-bromosuccinimide (NBS) in polar aprotic solvents.

Step-by-Step Protocol

Reagents:

  • Substrate: 6-(Trifluoromethyl)isoquinolin-1(2H)-one (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.10 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 25°C to 45°C

Procedure:

  • Dissolution: Charge the reaction vessel with the substrate and MeCN (10 mL/g). Ensure complete dissolution. If the substrate is stubborn, switch to DMF or warm to 40°C.[1]

  • Addition: Add NBS portion-wise over 15 minutes. Crucial: Do not dump NBS all at once to avoid localized high concentrations that favor side-reactions.[1]

  • Reaction: Stir at room temperature. Monitor via LC-MS or TLC (50% EtOAc/Hexane).[1]

    • Checkpoint: If conversion is <50% after 2 hours, heat to 45°C. The

      
       group deactivates the ring, requiring thermal activation compared to non-substituted isoquinolinones.
      
  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Isolation: The product typically precipitates as a solid.[2][1] Filter and wash with water and cold hexanes.[1]

  • Purification: If the solid is impure, recrystallize from Ethanol/Water or perform a slurry wash in hot Ethyl Acetate.[1]

Mechanism & Pathway Visualization

The reaction follows an Electrophilic Aromatic Substitution (EAS) mechanism.[2][1] The lactam nitrogen donates electron density into the heterocyclic ring, making C4 the most nucleophilic position, despite the deactivating effect of the C6-trifluoromethyl group.

ReactionPathway Start 6-CF3-Isoquinolin-1(2H)-one (Substrate) Complex Sigma Complex (C4 Intermediate) Start->Complex + NBS (MeCN, RT) NBS NBS Activation (Polarized Br+) NBS->Complex Product 4-Bromo-6-CF3-Isoquinolinone (Target) Complex->Product - HBr (Succinimide) SideProduct C5/C7 Bromo Impurities (Over-bromination) Complex->SideProduct Excess NBS High Temp (>60°C)

Figure 1: Reaction pathway showing the critical C4-selective bromination and potential diversion to side products under forcing conditions.

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls at 60% conversion. Should I add more NBS?

  • Diagnosis: The

    
     group significantly lowers the nucleophilicity of the ring.
    
  • Solution: Do not add large excesses of NBS (>1.2 eq) immediately, as this promotes bromination on the benzene ring (C5/C7).

  • Action:

    • Increase temperature to 50°C.

    • If using MeCN, switch to DMF (Dimethylformamide).[1] DMF is more polar and stabilizes the charged intermediate, accelerating the rate [1].

    • Add a catalytic amount (5 mol%) of Ammonium Acetate or TsOH to activate the NBS [2].[1]

Q2: I see a "double bromination" impurity by LC-MS. How do I remove it?

  • Diagnosis: This is likely 4,X-dibromo-6-(trifluoromethyl)isoquinolinone.[1] It forms when local concentrations of NBS are too high or the reaction runs too long.[1]

  • Solution: These impurities are very difficult to separate by column chromatography due to similar polarity.[1]

  • Action:

    • Prevention: Use exactly 1.05 eq of NBS.

    • Purification: Perform a trituration (slurry wash).[2][1] The dibromo species is often more soluble in organic solvents than the monobromo target.[1] Suspend the crude solid in refluxing EtOAc, cool to RT, and filter. The filter cake is usually the pure monobromo product.[1]

Q3: The product is oiling out instead of precipitating during the water quench.

  • Diagnosis: Presence of residual DMF or organic impurities preventing crystal lattice formation.[1]

  • Action:

    • Decant the water.[1]

    • Dissolve the oil in a minimum amount of DCM (Dichloromethane) .[1]

    • Slowly add Hexanes or Heptane with vigorous stirring until turbidity persists.

    • Cool in an ice bath to induce crystallization.

Comparative Solvent Data

Solvent choice dictates both yield and reaction time.[1]

SolventReaction RateRegioselectivity (C4:Other)Workup EaseRecommendation
Acetonitrile (MeCN) ModerateHigh (98:[2][1]2)Excellent (Precipitation)Primary Choice
DMF FastGood (95:[2]5)Poor (Requires extraction)Use for stubborn substrates
Acetic Acid SlowModerateGoodAvoid if possible
DCM Very SlowHighExcellentNot recommended for CF3-analogs

Decision Logic for Optimization

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Issue Encountered? CheckLCMS Check LC-MS Profile Start->CheckLCMS LowConv SM Remaining (>10%) CheckLCMS->LowConv Incomplete OverReact Di-Bromo / Impurities CheckLCMS->OverReact Dirty Profile Heat Increase Temp to 50°C Switch to DMF LowConv->Heat Stoich Check NBS Equiv (Must be <1.1) OverReact->Stoich Cat Add 5% NH4OAc Heat->Cat Still Stalled Trit Purify via Trituration (Hot EtOAc) Stoich->Trit

Figure 2: Troubleshooting logic for reaction monitoring.

References

  • Regioselective Bromination of Isoquinolinones

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.[1]

    • URL:[Link][2]

  • Catalysis in Halogenation

    • Title: p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones.[1][3]

    • Source:New Journal of Chemistry (RSC), 2018.
    • URL:[Link]

  • Synthesis of Isoquinolinone Scaffolds

    • Title: A simple access to N-(un)substituted isoquinolin-1(2H)-ones.[1]

    • Source:RSC Advances, 2014.[1]

    • URL:[Link]

Sources

resolving solubility issues with 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Subject: Troubleshooting Solubility & Aggregation Issues for CAS 1227608-00-5 Document ID: TS-ISOQ-005-SOL Last Updated: 2025-10-27[1]

Executive Summary: The Physicochemical Challenge

Researchers frequently encounter precipitation and poor dissolution with This compound .[1] This is not merely a "hard-to-dissolve" solid; it is a textbook example of a "brick-dust" molecule.[1]

  • The Core Issue: The isoquinolin-1(2H)-one scaffold is planar and contains a lactam motif (amide-like), creating a strong hydrogen-bond network in the crystal lattice (high lattice energy).[1]

  • The Aggravators: The 4-bromo and 6-trifluoromethyl substituents significantly increase lipophilicity (LogP > 3.5 estimated) and molecular weight without adding ionizable centers at physiological pH.[1]

  • The Result: The compound resists dissolution in non-polar solvents (due to the polar lactam head) and aqueous buffers (due to the hydrophobic tail), often "crashing out" immediately upon dilution from DMSO.

Diagnostic Decision Tree

Use this flowchart to identify the correct solubilization strategy for your specific application.

SolubilityDecisionTree Start Identify the Application BioAssay Biological Assay (Aqueous Buffer) Start->BioAssay Synthesis Chemical Synthesis (Reaction Solvent) Start->Synthesis Purification Purification/Analysis (LCMS/NMR) Start->Purification Precipitation Precipitation on Dilution? BioAssay->Precipitation Temp Can you heat >80°C? Synthesis->Temp Streaking Streaking on Silica? Purification->Streaking Cosolvent Strategy A: DMSO/Tween-80 Spike Precipitation->Cosolvent Standard Cyclodextrin Strategy B: HP-β-CD Complexation Precipitation->Cyclodextrin Sensitive Cells PolarAprotic Use DMA or NMP (Avoid DMF if >140°C) Temp->PolarAprotic Yes Sealed Sealed Tube: THF/Dioxane Superheating Temp->Sealed No AcidMod Add 0.1% Formic Acid (Break H-bonds) Streaking->AcidMod

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental context.

Troubleshooting Guide: Biological Assays

Issue: Compound precipitates when diluting DMSO stock into culture media or assay buffer.

Technical Insight: This molecule is a lactam , not a basic amine.[1] Unlike isoquinoline (pKa ~5.4), isoquinolin-1-one is essentially neutral at pH 7.[1]4. Acidifying the buffer will not help dissolve it (protonation occurs only in strong acids like


).[1] Basifying (pH > 10) might deprotonate the lactam nitrogen, but this is rarely compatible with biological assays.[1]
Protocol A: The "Solvent Shift" Method (For < 50 µM)

Do not add buffer directly to the DMSO stock.[1] This causes rapid local precipitation (the "Ouzo effect").[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

    • Why? These solvents bridge the polarity gap between DMSO and water.[1]

  • Final Dilution: Slowly add the PEG/DMSO mix to the vortexing assay buffer.

Protocol B: Cyclodextrin Complexation (For > 50 µM or Sensitive Cells)

If high concentrations are needed, or if DMSO toxicity is a concern, encapsulate the hydrophobic tail (


) in a cyclodextrin cavity.[1]
StepActionCritical Parameter
1 Prepare VehicleMake a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
2 Dissolve CompoundDissolve target in minimal DMSO (e.g., 20 mM stock).
3 ComplexationAdd DMSO stock dropwise to the HP-β-CD vehicle while sonicating.
4 EquilibrationShake at 37°C for 1 hour. The solution should turn clear.

Troubleshooting Guide: Chemical Synthesis

Issue: Low reactivity in coupling reactions (e.g., Suzuki, Buchwald) due to poor solubility.[1]

Technical Insight: The 4-bromo position is sterically crowded by the lactam carbonyl and the peri-hydrogen.[1] Combined with low solubility, the effective concentration of the catalyst near the C-Br bond is low.[1]

Recommended Solvent Systems:

  • NMP (N-Methyl-2-pyrrolidone):

    • Performance: Superior to DMF for this scaffold.[1]

    • Usage: Can dissolve the compound at concentrations >0.5 M at 100°C.[1]

    • Warning: Difficult to remove during workup.[1] Use an aqueous LiCl wash to extract NMP into the water layer.[1]

  • Dioxane/Water (4:[1]1) + Phase Transfer Catalyst:

    • If using inorganic bases (

      
      , 
      
      
      
      ), the reaction often fails because the base stays in water and the substrate stays solid.[1]
    • Fix: Add Tetrabutylammonium bromide (TBAB) (5 mol%).[1] This acts as a surfactant and phase transfer catalyst, bringing the base into the organic phase and disrupting the crystal lattice of the substrate.

Troubleshooting Guide: Purification & Analysis

Issue: Compound streaks on TLC/Flash columns or crashes out in the NMR tube.

FAQ: Why does it streak on silica? A: The lactam moiety (


) can act as both a hydrogen bond donor and acceptor, dragging along the silica surface.[1] Furthermore, the compound may exist in equilibrium with its enol form (1-hydroxyisoquinoline) in solution, leading to peak broadening.[1]

Purification Protocol:

  • Mobile Phase: DCM:Methanol (95:5) is standard, but often insufficient.[1]

  • Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase.[1] This forces the tautomeric equilibrium to a single state and sharpens the peak.[1]

  • Solid Loading: Do not attempt liquid loading (it will crystallize at the top of the column).[1] Dissolve the crude in DCM/MeOH, add Celite, evaporate to dryness, and use a solid loader.

NMR Solvent Choice:

  • Chloroform-d (

    
    ):  Poor solubility.[1] You will see weak signals.[1]
    
  • DMSO-

    
    :  Excellent solubility.
    
  • TFA-

    
     (Trifluoroacetic acid-d):  If you need to verify the structure and it won't dissolve in DMSO, use pure TFA-d.[1] Note: This will protonate the carbonyl oxygen, shifting chemical shifts downfield.
    

References

  • Lactam Tautomerism & Solubility

    • Title: Tautomerism of Isoquinolin-1-ones and Related Heterocycles.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the H-bonding network that leads to high crystallinity in isoquinolinones.
    • URL:[Link][1]

  • Solubilization Strategies

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.[1]

    • Source:Pharmacological Reviews.
    • Context: Authoritative guide on using cyclodextrins and cosolvents for "brick-dust" molecules.[1]

    • URL:[Link]

  • Fluorine Substitution Effects

    • Title: The influence of trifluoromethyl groups on the physicochemical properties of heterocycles.[1][2][3]

    • Source:Journal of Medicinal Chemistry.
    • Context: Details how the group increases lipophilicity (LogP) while reducing metabolic clearance.
    • URL:[Link][1]

  • Isoquinolinone Synthesis & Handling

    • Title: Synthesis of 4-substituted isoquinolin-1(2H)-ones via electrophilic cyclization.[1]

    • Source:Tetrahedron Letters.
    • Context: Provides standard workup procedures for 4-bromo-isoquinolinones.
    • URL:[Link][1]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Brominated Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated isoquinolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining highly pure crystalline material of this important class of heterocyclic compounds. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for my brominated isoquinolinone?

The foundational principle of recrystallization is to identify a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] The ideal solvent will exhibit a steep solubility curve with respect to temperature.

A systematic approach begins with small-scale solubility tests using a variety of common laboratory solvents with differing polarities.[3] A general starting point for screening includes:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Apolar Solvents: Toluene, Heptane, Hexane

  • Chlorinated Solvents: Dichloromethane

Expert Tip: The "like dissolves like" principle is a useful starting point.[1][4] Brominated isoquinolinones possess a large, relatively non-polar aromatic core, but the nitrogen atom and the polarizable bromine atoms introduce some degree of polarity. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are often successful.

Q2: My brominated isoquinolinone seems to be insoluble in everything, or soluble in everything. What should I do?

This is a common challenge that points towards the need for a two-solvent (or mixed-solvent) recrystallization system.[4]

  • If your compound is too soluble: Dissolve it in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature). Then, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the "good" solvent) dropwise to the heated solution until you observe persistent cloudiness (turbidity). Add a few drops of the "good" solvent back to redissolve the precipitate and then allow the solution to cool slowly.[4]

  • If your compound is poorly soluble: Finding a single solvent that will dissolve it at a reasonable temperature can be difficult. In this case, a high-boiling point solvent might be necessary, or you can again turn to a mixed-solvent system. For instance, dissolving the compound in a small amount of a good, but perhaps high-boiling or difficult-to-remove solvent, and then adding a more volatile anti-solvent can be an effective strategy.

Q3: How does the position and number of bromine atoms affect solvent selection?

The electronic properties and steric hindrance introduced by bromine atoms can influence the crystal packing and, consequently, the solubility of the molecule. Bromine atoms can participate in halogen bonding, a non-covalent interaction that can be as strong as a hydrogen bond and can significantly influence the crystal lattice energy. The position of the bromine can affect the molecule's dipole moment and its ability to pack efficiently, thus altering its solubility in different solvents. While there are no universal rules, you might observe that different isomers of dibromo- or tribromo-isoquinolinones exhibit varied solubility profiles.

Q4: I've obtained crystals, but my yield is very low. What are the common causes?

Low recovery is a frequent issue in recrystallization and can often be traced back to a few key factors:

  • Using too much solvent: This is the most common reason for low yield.[5] The compound remains in the mother liquor even after cooling. To remedy this, try to use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product will crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: A solvent with a shallow solubility curve will result in a significant amount of the compound remaining in solution at low temperatures.

  • Washing with the wrong solvent or too much solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the recrystallization of brominated isoquinolinones.

Problem 1: The Compound "Oils Out" and Does Not Form Crystals

Description: Upon cooling, instead of forming solid crystals, the compound separates as an oily liquid.

Probable Causes:

  • The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be exacerbated by the presence of impurities, which can depress the melting point of the crude material.[5]

  • The rate of cooling is too rapid. Fast cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level.[5]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker to slow down the rate of heat loss.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: If oiling out persists, the chosen solvent system may be unsuitable. A more viscous solvent or a different solvent pair might be necessary.

Problem 2: No Crystals Form, Even After Extended Cooling

Description: The solution remains clear even after cooling to room temperature and then in an ice bath.

Probable Causes:

  • Too much solvent was used. The solution is not saturated at the lower temperature.

  • The compound is very soluble in the chosen solvent, even at low temperatures.

  • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly.

  • Induce Nucleation:

    • Scratch the inner surface of the flask with a glass rod.

    • Add a seed crystal of your compound.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try to induce crystallization by adding a miscible anti-solvent in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow to cool.

  • Re-evaluate Solvent Choice: It may be necessary to find a solvent in which your compound is less soluble.

Problem 3: The Recrystallized Material is Still Impure

Description: Analytical data (e.g., NMR, HPLC, melting point) shows that the recrystallized material is not significantly purer than the crude product.

Probable Causes:

  • Rapid Crystallization: If the crystals form too quickly, impurities can become trapped within the crystal lattice.[5]

  • The impurity has very similar solubility properties to the desired compound in the chosen solvent.

  • The mother liquor was not completely removed from the crystals.

Solutions:

  • Slow Down Crystallization: Use a larger volume of solvent and allow the solution to cool more slowly. This will encourage the formation of larger, purer crystals.[5]

  • Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity.

  • Solvent System Re-evaluation: Choose a solvent system where the solubility of the impurity is significantly different from your target compound. For example, if your impurity is more polar, a less polar solvent might leave the impurity behind.

  • Thorough Washing and Drying: Ensure the crystals are washed with a minimal amount of ice-cold solvent and are thoroughly dried under vacuum to remove any residual mother liquor containing impurities.

Data & Protocols

Table 1: Common Solvents for Recrystallization of Brominated Isoquinolinones and Related Heterocycles
Solvent/SystemCompound TypeObservations & Notes
Heptane5-Bromo-8-nitroisoquinolineEffective for single-solvent recrystallization.[6]
Heptane/Toluene5-Bromo-8-nitroisoquinolineA mixed-solvent system can be used for purification.[6]
EthanolBrominated QuinolinesA common choice for many N-heterocycles.[7]
Methanol/AcetoneBrominated QuinolinesA polar mixed-solvent system that can be effective.[7]
Ethyl Acetate/HexaneBrominated QuinolinesA versatile mid-polarity system; good for compounds with moderate solubility.[8]
Benzene5,7-Dibromo-8-hydroxyquinolineEffective, but less commonly used now due to toxicity. Toluene is a safer alternative.[7]
Experimental Protocol: Systematic Solvent Selection
  • Small-Scale Solubility Testing:

    • Place approximately 10-20 mg of your crude brominated isoquinolinone into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

    • Allow the tubes with dissolved compound to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form.

  • Selection of an Ideal Single Solvent:

    • The ideal solvent will show low solubility at room temperature but high solubility at elevated temperatures, and will produce a good yield of crystals upon cooling.

  • Selection of a Mixed-Solvent System:

    • If no single solvent is ideal, select a "good" solvent and a miscible "poor" solvent from your screening.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until turbidity appears.

    • Add a few drops of the "good" solvent to re-clarify the solution.

    • Allow to cool slowly.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Brominated Isoquinolinone solubility_test Perform Small-Scale Solubility Tests start->solubility_test ideal_solvent Ideal Single Solvent Found? solubility_test->ideal_solvent single_recrystallization Perform Single Solvent Recrystallization ideal_solvent->single_recrystallization Yes mixed_solvent_selection Select 'Good' and 'Poor' Solvent Pair ideal_solvent->mixed_solvent_selection No analysis Analyze Purity and Yield (NMR, HPLC, MP) single_recrystallization->analysis mixed_recrystallization Perform Mixed Solvent Recrystallization mixed_solvent_selection->mixed_recrystallization mixed_recrystallization->analysis pure_product Pure Crystalline Product analysis->pure_product Purity Met troubleshoot Troubleshoot (Oiling out, low yield, etc.) analysis->troubleshoot Purity Not Met troubleshoot->solubility_test

Caption: A decision-making workflow for selecting and optimizing a recrystallization solvent system.

The Science Behind the Method: Polymorphism

It is critical for drug development professionals to be aware of polymorphism – the ability of a compound to exist in multiple crystalline forms.[9] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which can impact the bioavailability and manufacturability of an active pharmaceutical ingredient (API).[9][10]

The choice of recrystallization solvent and the conditions of crystallization (e.g., cooling rate) can influence which polymorphic form is obtained. It is therefore essential to characterize the resulting crystalline material using techniques such as:

  • Powder X-Ray Diffraction (PXRD): To identify the crystal form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.[11]

  • Spectroscopy (FTIR, Raman, Solid-State NMR): To probe the molecular environment within the crystal lattice.[8]

A seemingly successful recrystallization that yields a metastable polymorph could lead to unforeseen challenges in later stages of drug development. Therefore, a thorough characterization of the solid-state properties of your purified brominated isoquinolinone is highly recommended.

References

  • U.S. Patent 6,500,954 B1, "Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds
  • The Solubility of Aromatic Hydrocarbons in Water 1.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
  • API Characteriz
  • Hansen solubility parameter. Wikipedia.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjug
  • Polymer Handbook.
  • Go-to recrystalliz
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
  • Recrystalliz
  • US2474823A - Quinoline compounds and process of making same.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • A Review on Polymorphism Perpetu
  • Properties of Common Organic Solvents.
  • Organic Solvents. TCI Chemicals.

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, developing a robust, reliable, and efficient HPLC method for purity analysis is not merely a procedural task; it is a foundational pillar of drug development. The data generated underpins critical decisions, from process chemistry optimization to formulation and stability testing. This guide presents a comprehensive, field-proven strategy for creating a stability-indicating purity method for the novel intermediate, 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, ensuring the final method is not only functional but also fundamentally sound and defensible.

The target analyte, this compound, presents a typical challenge for reversed-phase chromatography. Its aromatic isoquinolinone core, substituted with a hydrophobic bromine atom and a highly electronegative trifluoromethyl group, dictates a primarily non-polar character, making it an ideal candidate for this mode of separation. Our objective is to develop a method capable of separating the main peak from any process-related impurities and, critically, from any degradants that may form under stress conditions.

Part 1: Foundational Strategy and Analyte Assessment

A successful method development campaign begins not at the HPLC, but with a thorough understanding of the analyte.

Analyte Physicochemical Properties:

  • Structure: A polycyclic aromatic system with a lactam functional group.

  • Key Substituents:

    • Bromine: Increases hydrophobicity and molecular weight.

    • Trifluoromethyl (CF₃): A strong electron-withdrawing group that also increases hydrophobicity.

    • Lactam (amide): Contains a proton with acidic character (pKa likely in the 8-10 range) and can act as a hydrogen bond acceptor/donor.

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.

  • UV Absorbance: The extended aromatic system constitutes a strong chromophore, making UV detection highly suitable. A preliminary UV scan of the analyte in the mobile phase diluent is the first practical step to determine the optimal detection wavelength(s).

This initial assessment directly informs our starting point: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate technique due to the analyte's predominantly hydrophobic nature.[1]

Method Development Workflow

Our approach is systematic, beginning with broad screening to identify the most promising conditions, followed by fine-tuning to achieve optimal separation. This workflow ensures efficiency and builds confidence in the final method's robustness.

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Assessment (Structure, pKa, UV Spectra) Column_Screen Column Screening (C18, Phenyl-Hexyl, etc.) Analyte->Column_Screen Defines RP-HPLC approach Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Selects best stationary phase Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Identifies optimal solvent/pH Temp_Opt Temperature & Flow Rate (Efficiency vs. Pressure) Gradient_Opt->Temp_Opt Refines resolution & runtime Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Temp_Opt->Forced_Deg Challenges specificity Validation Method Validation (ICH Q2(R2)) Forced_Deg->Validation Confirms 'fit for purpose' Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Overall workflow for HPLC method development.

Part 2: Experimental Design - Column and Mobile Phase Scouting

The goal of the scouting phase is to rapidly identify a column and mobile phase system that provides good peak shape and retention for the main analyte, with some initial separation of visible impurities. Selectivity is the most powerful parameter for achieving resolution, and the choice of stationary and mobile phase has the greatest impact on selectivity.[2]

Column Selection Rationale

We will compare three columns with orthogonal selectivities to broadly explore the potential separation space.[3]

  • Workhorse Phase (C18): A traditional C18 column is the default starting point for non-polar analytes.[2] Retention is driven primarily by hydrophobic interactions.

  • Alternative Selectivity (Phenyl-Hexyl): This phase provides π-π interactions with the analyte's aromatic rings, offering a different retention mechanism that can be advantageous for separating structurally similar aromatic compounds.[4]

  • Specialty Phase (Fluorinated): A perfluorophenyl or other fluorinated phase can offer unique dipole-dipole and shape-selective interactions, particularly with the trifluoromethyl group of our analyte.[5]

Mobile Phase Selection Rationale

The choice of organic modifier and the pH of the aqueous phase are critical variables.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common solvents in RP-HPLC.[6][7] ACN is generally preferred for its lower viscosity (leading to lower backpressure) and favorable UV transparency. However, switching between ACN and MeOH is a powerful tool to alter selectivity, as they interact with analytes differently.[8]

  • Aqueous Phase pH: For ionizable analytes, mobile phase pH must be controlled to ensure consistent retention.[8] While our analyte's lactam proton is weakly acidic, controlling the pH with a simple acid like formic or phosphoric acid is good practice to suppress the ionization of acidic silanols on the silica surface, which dramatically improves the peak shape of basic or polar compounds.[9] We will start with a low pH (e.g., pH 2.5-3.0) to ensure high column performance and stability.

Initial Scouting Protocol

A generic, fast scouting gradient is employed on each column to quickly assess its potential.

Experimental Protocol: Column & Mobile Phase Scouting

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • HPLC System: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient:

    • Time 0 min: 10% B

    • Time 15 min: 95% B

    • Time 17 min: 95% B

    • Time 17.1 min: 10% B

    • Time 20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD acquisition from 200-400 nm, with extraction at an optimal wavelength (e.g., 254 nm or λmax).

  • Injection Volume: 5 µL.

  • Procedure: Execute the scouting gradient on each of the selected columns (C18, Phenyl-Hexyl, and Fluorinated Phase).

Comparative Data and Interpretation

The results of this screening are best summarized in a table. The ideal column will provide a good retention factor (k between 2 and 10), excellent peak symmetry (As close to 1.0), and the best initial separation of any observed impurities.[8]

Table 1: Comparison of Stationary Phases with Acetonitrile Gradient

Parameter C18 Column (e.g., 150x4.6mm, 5µm) Phenyl-Hexyl Column (e.g., 150x4.6mm, 5µm) Fluorinated Column (e.g., 150x4.6mm, 5µm)
Retention Time (Main Peak) 10.5 min 9.8 min 11.2 min
Peak Asymmetry (Main Peak) 1.1 1.2 1.0
Resolution (Main Peak to Closest Impurity) 1.8 1.5 2.1

| Observations | Good retention, acceptable peak shape. Standard performance. | Less retention due to potentially weaker hydrophobic interaction. | Strong retention and superior peak shape, likely due to favorable interactions with the CF₃ group. Best initial resolution. |

Based on this hypothetical data, the Fluorinated Column provides the most promising starting point due to its superior resolution and peak shape. We will proceed with this column for method optimization.

Part 3: Method Optimization

With the best column and mobile phase system identified, the next step is to refine the gradient to achieve baseline separation for all components in the minimum possible run time.

G Scout_Result Scouting Run Complete (Fluorinated Column, ACN/H₂O) Assess_Gradient Assess Gradient Slope Is resolution sufficient? Scout_Result->Assess_Gradient Adjust_Slope Adjust Gradient Slope Steeper for speed, Shallower for resolution Assess_Gradient->Adjust_Slope No Assess_Time Assess Run Time Is it efficient? Assess_Gradient->Assess_Time Yes Adjust_Slope->Assess_Gradient Adjust_Hold Adjust Initial/Final Hold Times Assess_Time->Adjust_Hold No Check_Shape Check Peak Shape Is Asymmetry > 1.2? Assess_Time->Check_Shape Yes Adjust_Hold->Assess_Time Adjust_pH Screen Alternative pH (e.g., Phosphate Buffer pH 7) Check_Shape->Adjust_pH Yes Final_Opt Optimized Conditions Check_Shape->Final_Opt No Adjust_pH->Scout_Result Re-scout

Caption: Logic diagram for the method optimization phase.

The generic scouting gradient (e.g., ~5% B/min) can be adjusted. A shallower gradient over the elution window of interest will increase resolution, while a steeper gradient will reduce run time. For a purity method, resolution is paramount.

Example Optimized Gradient:

  • Initial Gradient: 40% ACN to 70% ACN over 10 minutes (3%/min slope).

  • Observation: Key impurities elute very close to the main peak.

  • Optimized Gradient: 50% ACN to 65% ACN over 15 minutes (1%/min slope). This shallower slope increases the separation between the main peak and its closely eluting impurities.

Part 4: Proving Specificity via Forced Degradation

A purity method is not truly reliable until it is proven to be stability-indicating . This is achieved through forced degradation studies, where the analyte is intentionally exposed to harsh conditions to generate potential degradants.[10][11] The goal is to achieve modest degradation (typically 5-20%) and demonstrate that all resulting degradation products are fully resolved from the main analyte peak.[12]

Forced Degradation Protocol
  • Stock Solution: Prepare a ~1.0 mg/mL stock solution of the analyte in a suitable solvent (e.g., Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH and heat at 60 °C for 8 hours.

    • Oxidation: Mix stock with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (ICH Q1B conditions).

  • Sample Analysis: After exposure, neutralize the acid/base samples, dilute all stressed samples to the target concentration (~0.5 mg/mL), and analyze using the optimized HPLC method.

  • Peak Purity Assessment: Use a DAD to perform peak purity analysis on the main analyte peak in each stressed sample. The purity angle should be less than the purity threshold, indicating spectral homogeneity across the peak.[13][14][15]

Successful completion of this study demonstrates that if the drug substance degrades on storage, the method will be able to detect it.

Part 5: Final Optimized Method and System Suitability

This section provides the complete, detailed protocol for the final, validated method.

Final Recommended HPLC Protocol
  • Instrumentation: HPLC with UV/DAD detector, autosampler, and column oven.

  • Column: Fluorinated Phase (e.g., Perfluorophenyl), 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 35 65
    20.0 35 65
    20.1 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: 0.5 mg/mL.

System Suitability Test (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16][17] This is a self-validating component of the protocol.

Table 2: System Suitability Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (Asymmetry) 0.8 - 1.5 Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000 Measures column efficiency.
Resolution (Rs) > 2.0 (between main peak and closest impurity) Ensures baseline separation for accurate quantification.

| %RSD of Peak Area | ≤ 1.0% (for n=6 replicate injections) | Demonstrates injection precision. |

This comprehensive approach, moving from analyte understanding through systematic screening, optimization, and forced degradation, results in a robust, scientifically sound, and defensible stability-indicating HPLC method for the purity determination of this compound.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Google Cloud.
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia (USP).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • An Efficient Approach to Column Selection in HPLC Method Development. vscht.cz.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • The Use Of Forced Degradation In Analytical Method Development.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Peak Purity Analysis. Element Lab Solutions.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN.
  • ICH Guidelines for Analytical Method Valid
  • Top Three HPLC Method Development Tips. (2019).
  • <621> Chromatography. (2022). US Pharmacopeia (USP).
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Peak purity in hplc. (2021). Pharmaguideline Forum.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Column Selection for HPLC Method Development. Element Lab Solutions.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC.
  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. (2021). Journal of Science & Technology.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • HPLC Method Development. (2012). SlideShare.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024).
  • Control pH During Method Development for Better Chrom
  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. MAC-MOD Analytical.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Iodo Isoquinolinone Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this heterocyclic system, particularly at the C-4 position, is a critical strategy for modulating pharmacological activity. This guide provides an in-depth comparison of two key intermediates, 4-bromo- and 4-iodo-isoquinolinone, focusing on their reactivity in widely-used palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences between these substrates is paramount for efficient reaction optimization, catalyst selection, and overall synthetic strategy.

Theoretical Underpinnings: Why Halogen Choice Matters

The choice between a bromo or iodo substituent is not arbitrary; it is rooted in the fundamental principles of organometallic chemistry, specifically the mechanism of palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > Cl > F.[2] This hierarchy is primarily dictated by two key factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond (approx. 67 kcal/mol) is significantly weaker than the C-Br bond (approx. 83 kcal/mol).[3] This lower BDE means that the C-I bond is more easily broken during the crucial oxidative addition step to the Pd(0) catalyst.

  • Oxidative Addition Rate: As the rate-limiting step in many cross-coupling cycles, oxidative addition is kinetically favored for aryl iodides.[4][5] The electron-rich Pd(0) center can more readily insert into the weaker C-I bond, initiating the catalytic cycle faster and often under milder conditions (e.g., lower temperatures, less forcing catalysts) compared to the corresponding aryl bromide.[5][6]

While aryl iodides are typically more reactive, this isn't always advantageous. The higher reactivity can sometimes lead to undesired side reactions, such as dehalogenation or catalyst inhibition, particularly if the subsequent steps in the catalytic cycle are slow.[3][7] Conversely, the greater stability of aryl bromides can be beneficial, offering a wider window for reaction optimization, though often requiring more active catalysts or harsher conditions.[6][8]

Comparative Reactivity in Key Cross-Coupling Reactions

We will now examine the practical implications of these differences in the context of three cornerstone reactions in modern drug discovery: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and a boronic acid or ester, is arguably one of the most versatile tools in synthesis.

General Observation: 4-Iodo-isoquinolinone is expected to undergo Suzuki-Miyaura coupling under milder conditions and with lower catalyst loadings than its 4-bromo counterpart. The increased reactivity of the C-I bond facilitates the initial oxidative addition, often leading to faster reaction times and higher yields.

Feature4-Iodo-Isoquinolinone Derivative4-Bromo-Isoquinolinone DerivativeRationale & Insights
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), or more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)The higher reactivity of the iodide often allows for the use of standard, less expensive palladium catalysts. The less reactive bromide may require more sophisticated and costly ligand systems to facilitate efficient oxidative addition.
Reaction Temp. Room Temperature to 80 °C80 °C to 120 °CThe lower bond energy of the C-I bond allows the reaction to proceed at lower temperatures, preserving sensitive functional groups.
Reaction Time Typically < 12 hoursCan be > 24 hoursFaster oxidative addition leads to a more rapid turnover of the catalytic cycle.
Yields Generally good to excellentGood to excellent, but may require more optimizationWith proper catalyst and condition selection, both substrates can provide high yields. However, achieving this with the bromide may require more screening.
Side Reactions Potential for dehalogenation if reaction stalls.Less prone to dehalogenation, but can be susceptible to catalyst decomposition at higher required temperatures.The competing proto-dehalogenation pathway can be an issue with highly reactive iodides if the subsequent transmetalation step is slow.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

Here is a representative protocol for the Suzuki-Miyaura coupling of a 4-haloisoquinolinone with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Combine 4-haloisoquinolinone (1 eq), boronic acid (1.5 eq), and base (e.g., K₂CO₃, 2 eq) in a reaction vessel. B Purge vessel with an inert gas (Argon or Nitrogen). A->B 1 C Add degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O). B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). C->D 2 E Heat reaction mixture with stirring. (Iodide: ~80°C, Bromide: ~100-110°C) D->E F Monitor reaction by TLC or LC-MS. E->F 3 G Perform aqueous workup, extract with organic solvent, and purify by chromatography. F->G 4

Caption: Decision tree for selecting the appropriate halide.

  • When to Choose 4-Iodo-Isoquinolinone:

    • Mild Conditions Required: When working with thermally sensitive functional groups on either the isoquinolinone core or the coupling partner.

    • Rapid Synthesis: When reaction speed is a priority for high-throughput screening or rapid analog synthesis.

    • Difficult Couplings: When the coupling partner is sterically hindered or electronically deactivated, the higher intrinsic reactivity of the iodide can be crucial for success.

  • When to Choose 4-Bromo-Isoquinolinone:

    • Cost-Effectiveness: Aryl bromides and the corresponding brominating reagents are generally less expensive than their iodine counterparts, making them preferable for large-scale synthesis. [8] * Availability: 4-Bromoisoquinoline and its derivatives are often more commercially available or can be synthesized via established procedures. [9][10][11] * Orthogonal Reactivity: In molecules with multiple halogen atoms, the differential reactivity can be exploited for sequential, site-selective cross-couplings (e.g., coupling an iodide in the presence of a bromide).

Conclusion

Both 4-bromo- and 4-iodo-isoquinolinone derivatives are valuable and effective substrates for palladium-catalyzed cross-coupling reactions. The choice between them is a strategic decision based on the specific requirements of the synthetic task.

4-Iodo-isoquinolinone is the more reactive substrate, enabling faster reactions under milder conditions. This makes it the ideal choice for delicate molecules, challenging couplings, and situations where speed is paramount.

4-Bromo-isoquinolinone offers a more cost-effective and often more readily available alternative. While it typically requires more forcing conditions and potentially more advanced catalytic systems, its stability and the extensive development of powerful ligands have made it a robust and reliable workhorse for large-scale and process chemistry applications.

Ultimately, a modern synthetic chemist should be adept at using both. By understanding the fundamental principles of their reactivity and the practical considerations for their use, researchers can select the optimal substrate to efficiently achieve their synthetic goals in the pursuit of novel isoquinolinone-based therapeutics.

References

  • Fang, Z., et al. (2019). Synthesis of 4-Iodoisoquinolin-1(2H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Organic Letters, 21(2), 434-438. [Link] [12][13]2. Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]

  • Zhang, H-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9). [Link] [10]4. PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. [Link] [11]5. Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof. [1]6. Majumdar, K.C., et al. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. [Link] [8]7. Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link] [14]8. Elsevier. (2014). CHAPTER 1: Introduction to New Trends in Cross-Coupling. In New Trends in Cross-Coupling. [Link] [5]9. Organic Chemistry Portal. (n.d.). Heck Reaction. [Link] [15]10. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

biological assay validation using 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Assay Validation using 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Executive Summary & Strategic Positioning

This compound (referred to herein as BTI-1 ) is a critical halogenated heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies.[1] Unlike fully optimized clinical drugs (e.g., Olaparib), BTI-1 serves as a "Low-Affinity Validation Control" .[1]

In assay validation, the ability to detect potent drugs is easy; the ability to reliably detect weak-binding fragments (µM range) is the true test of an assay's sensitivity and dynamic range. This guide outlines how to use BTI-1 to validate screening platforms targeting PARP (Poly (ADP-ribose) polymerase) and WDR5 (WD Repeat-containing protein 5) , comparing its performance against high-affinity standards.[1]

Comparative Analysis: BTI-1 vs. Industry Standards

To validate a biological assay, one must define the "window of detection."[1] BTI-1 provides the lower-bound benchmark for hit identification.[1]

Table 1: Performance Profile Comparison
FeatureBTI-1 (Test Compound) Olaparib (Gold Standard) DMSO (Negative Control)
Role Fragment / Sensitivity ControlPositive Control (High Affinity)Background / Baseline
Primary Target PARP1/2 catalytic domain; WDR5 WIN sitePARP1/2 catalytic domainN/A
Binding Mode Core scaffold interaction (H-bonds)Deep pocket occupancy + stackingInert solvent
Typical IC50/Kd 1.5 µM – 15 µM (Fragment range)5 nM – 10 nM (Drug range)N/A (0% Inhibition)
Assay Utility Validates sensitivity to weak bindersValidates maximal inhibition Validates signal stability
Solubility (DMSO) High (>50 mM)Moderate (10-20 mM)N/A
Why Use BTI-1? (The "Senior Scientist" Insight)
  • Causality: If your assay detects Olaparib but fails to detect BTI-1 (a known binder), your assay concentration is too low or your signal-to-noise ratio is insufficient for fragment screening.[1]

  • Self-Validation: BTI-1 contains the critical isoquinolinone pharmacophore required for hydrogen bonding with the nicotinamide binding pocket of PARP.[1] If BTI-1 is inactive, the protein preparation may be misfolded at the active site.[1]

Biological Mechanism & Pathway Visualization

BTI-1 acts as a competitive inhibitor at the nicotinamide binding pocket.[1] The 4-bromo and 6-trifluoromethyl groups provide electronic modulation that distinguishes it from the unsubstituted core.[1]

Diagram 1: PARP Inhibition Mechanism & Assay Logic

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP_Active PARP1 Enzyme (Active) DNA_Damage->PARP_Active Activates PARylation PARylation (Poly-ADP-ribose chains) PARP_Active->PARylation Catalyzes (Uses NAD+) NAD NAD+ Substrate NAD->PARylation Repair DNA Repair Recruitment (XRCC1) PARylation->Repair Signals BTI1 BTI-1 (Fragment) [Weak Competitive Inhibitor] BTI1->PARP_Active Blocks Active Site (µM) Olaparib Olaparib (Drug) [Strong Competitive Inhibitor] Olaparib->PARP_Active Blocks Active Site (nM)

Caption: BTI-1 competes with NAD+ for the PARP active site, preventing PARylation. Its lower affinity compared to Olaparib makes it a sensitive probe for assay tuning.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of BTI-1 ensures the assay can discriminate between "no binding" and "weak binding."[1]

Protocol A: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

Objective: Determine the IC50 of BTI-1 to validate assay sensitivity for isoquinolinone fragments.

Materials:

  • Recombinant Human PARP1 Enzyme.[1]

  • Substrate: Biotinylated NAD+.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.[1]

  • BTI-1 Stock: 10 mM in DMSO.[1]

Workflow:

  • Preparation: Dilute PARP1 enzyme to 0.5 U/well in Assay Buffer.

  • Compound Addition (The Critical Step):

    • Add Olaparib (Positive Control) in a 10-point dose response (100 nM top conc).[1]

    • Add BTI-1 (Validation Control) in a 10-point dose response (100 µM top conc). Note: The higher concentration range is required for fragments.

    • Add DMSO only (Negative Control).[1]

  • Incubation 1: Incubate compounds with enzyme for 15 mins at RT (allows equilibrium binding).

  • Activation: Add Activated DNA/Biotin-NAD+ mix to start reaction. Incubate 60 mins.

  • Quench & Detect: Add Streptavidin-HRP, wash, add substrate, and read Luminescence.[1]

Validation Criteria (Pass/Fail):

  • Z-Factor: Must be > 0.5 (based on DMSO vs. Olaparib).[1]

  • BTI-1 IC50: Must fall between 1 µM and 10 µM .[1]

    • If > 20 µM: Assay sensitivity is too low (enzyme conc might be too high).[1]

    • If < 0.5 µM:[1] Check for compound aggregation or non-specific inhibition (promiscuity).[1]

Protocol B: WDR5-MLL Interaction Assay (Fluorescence Polarization)

Objective: Validate BTI-1 as a displacer of the WDR5-MLL complex (relevant for MLL-leukemia research).

Workflow:

  • Tracer: Use a FITC-labeled MLL peptide (binds to WDR5 WIN site).[1]

  • Protein: Recombinant WDR5.

  • Competition: Titrate BTI-1 against the WDR5-Tracer complex.

  • Readout: Measure Fluorescence Polarization (mP). Displacement of the tracer by BTI-1 will cause a decrease in mP .[1]

Expected Data:

  • OICR-9429 (Control): Ki ~ 50 nM.[1]

  • BTI-1: Ki ~ 5-15 µM.[1]

  • Insight: If BTI-1 fails to displace the tracer, the "WIN" site of WDR5 may be occluded, or the 6-trifluoromethyl group is sterically clashing due to improper buffer pH affecting protein conformation.[1]

Data Visualization & Assay Validation Logic

The following diagram illustrates the decision tree for validating an assay using BTI-1.

Diagram 2: Assay Validation Decision Matrix

Validation_Matrix Start Run Assay with BTI-1 (10-point dose response) Check_Z Calculate Z-Factor (DMSO vs Olaparib) Start->Check_Z Decision1 Is Z > 0.5? Check_Z->Decision1 Check_BTI Analyze BTI-1 IC50 Decision1->Check_BTI Yes Result_Fail_Sens Fail: Low Sensitivity (BTI-1 Inactive) Decision1->Result_Fail_Sens No (Fix Assay Conditions) Result_Good Pass: Assay Validated Sensitivity Confirmed Check_BTI->Result_Good IC50 = 1-15 µM Check_BTI->Result_Fail_Sens IC50 > 50 µM Result_Fail_Art Fail: Artifact/Aggregation (BTI-1 too potent) Check_BTI->Result_Fail_Art IC50 < 100 nM

Caption: Logical flow for interpreting BTI-1 data. A 'Pass' requires both a robust signal window (Z > 0.[1]5) and accurate detection of the weak binder (BTI-1).

Troubleshooting & Optimization

  • Solubility Issues: The 6-trifluoromethyl group increases lipophilicity (LogP ~4.0).[1] Ensure the final DMSO concentration in the assay is 1-2% to prevent BTI-1 precipitation, which causes false negatives (flat dose-response).[1]

  • Interference: The bromine atom is heavy; in Fluorescence Polarization (FP) assays, it generally does not quench fluorescence, but in TR-FRET, ensure it does not interfere with the acceptor emission.

  • Stability: BTI-1 is stable in DMSO at -20°C for >1 year.[1] However, avoid repeated freeze-thaw cycles which can induce precipitation of this hydrophobic fragment.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Bromoisoquinolin-1(2H)-one.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Potikha, L., et al. (2021).[1] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.[1] Retrieved from [Link]

  • BioDuro-Sundia. (2025).[1][2] Biochemical Assays for Epigenetics and PARP. Retrieved from [Link]

Sources

Comparative Analysis: The Impact of 6-Trifluoromethyl Substitution on Isoquinolinone Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the physicochemical shifts induced by introducing a trifluoromethyl (-CF₃) group at the C6 position of the isoquinolin-1(2H)-one scaffold.

In medicinal chemistry, the isoquinolinone core is a privileged structure found in PARP inhibitors (e.g., Olaparib analogues) and various kinase inhibitors. The 6-position is a critical vector for optimization. Replacing a hydrogen (6-H) or methyl (6-CH₃) group with a trifluoromethyl (6-CF₃) group is a high-impact modification.[1]

Key Takeaways:

  • Lipophilicity: The 6-CF₃ modification typically increases LogP by +0.88 to +1.1 units compared to the unsubstituted parent, significantly altering membrane permeability.

  • Metabolic Stability: The CF₃ group blocks metabolic "soft spots" (specifically CYP450-mediated hydroxylation) at the C6 position due to the high strength of the C-F bond (485 kJ/mol).

  • Electronic Effect: As a strong electron-withdrawing group (EWG), 6-CF₃ deactivates the aromatic ring, potentially influencing the pKa of the lactam NH and altering hydrogen bond donor capability.

Mechanistic Analysis: The "Fluorine Effect"[2]

To understand the causality behind the lipophilicity shift, we must analyze the fundamental substituent constants. The lipophilicity of a molecule is not random; it is the sum of its parts, quantifiable via Hansch-Leo hydrophobic substituent constants (


).
Physicochemical Parameters

The following table contrasts the 6-CF₃ group against common alternatives found in early-stage drug discovery.

Substituent (R)Hansch

Value (Lipophilicity)
Hammett

(Electronic)
Van der Waals Volume (ų)Bioisosteric Note
-H 0.00 (Reference)0.00~7.0Baseline
-CH₃ +0.56-0.1713.7Weak Lipophile
-Cl +0.71+0.2312.0Halogen Control
-CF₃ +0.88 +0.54 21.3 Isopropyl Isostere

Analysis:

  • Lipophilicity (

    
    ):  The CF₃ group is significantly more lipophilic than the methyl group (+0.88 vs +0.56). In an isoquinolinone scaffold, this shift often moves a compound from "highly soluble but poor permeability" to "highly permeable but solubility-limited."
    
  • Steric Bulk: The CF₃ group is bulky (approx. size of an isopropyl group). At the 6-position, this bulk can induce conformational locks or fill hydrophobic pockets in the target protein (e.g., occupying the hydrophobic sub-pocket in a kinase active site).

  • Electronic Withdrawal: The strong

    
     (+0.54) indicates that 6-CF₃ pulls electron density away from the isoquinolinone core. This reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., arene oxide formation).
    

Comparative Data: 6-CF₃ vs. Alternatives

The following data represents a synthesized comparison based on standard SAR trends observed in isoquinolinone derivatives (e.g., PARP inhibitor development).

Table 1: Physicochemical Profile Comparison
Compound VariantPredicted LogPPredicted LogD (pH 7.4)Metabolic Clearance (Microsomal Stability)CNS Penetration Potential
Isoquinolinone (6-H) 1.2 - 1.51.2 - 1.5High (Vulnerable to C6 oxidation)Low
6-Methyl-Isoquinolinone 1.7 - 2.01.7 - 2.0Moderate (Benzylic oxidation risk)Moderate
6-Chloro-Isoquinolinone 1.9 - 2.21.9 - 2.2Moderate/LowModerate
6-CF₃-Isoquinolinone 2.3 - 2.6 2.3 - 2.6 Low (Metabolically Blocked) High

Note: Baseline LogP of the unsubstituted isoquinolinone core is estimated at ~1.2. The addition of CF₃ shifts this into the optimal range (2.0–3.0) for oral bioavailability and potential Blood-Brain Barrier (BBB) crossing.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when employing the 6-CF₃ group.

SAR_Logic Core Isoquinolinone Core Sub_H Substituent: 6-H (Baseline) Core->Sub_H Sub_CF3 Substituent: 6-CF3 (Target) Core->Sub_CF3 Prop_H Low Lipophilicity High Clearance Sub_H->Prop_H Effect Prop_CF3 Increased LogP (+0.88) Metabolic Block Sub_CF3->Prop_CF3 Effect Outcome_H Poor Permeability Rapid Excretion Prop_H->Outcome_H Result Outcome_CF3 Enhanced Permeability Extended Half-Life Prop_CF3->Outcome_CF3 Result

Caption: Causal pathway of 6-CF₃ substitution on physicochemical properties and biological outcomes.

Experimental Protocols

To validate the lipophilicity shift described above, two methods are recommended. The Shake-Flask method is the gold standard for accuracy, while Chromatographic Hydrophobicity Index (CHI) is used for high-throughput screening.

Protocol A: Shake-Flask LogP Determination (Gold Standard)

Use this protocol for final candidate validation.

  • Preparation:

    • Prepare n-octanol saturated with water and water saturated with n-octanol (allow to equilibrate for 24h).

    • Dissolve the 6-CF₃-isoquinolinone test compound in the water-saturated octanol phase to a concentration of 1 mg/mL.

  • Partitioning:

    • Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and octanol-saturated water in a glass vial.

    • Step: Shake mechanically for 60 minutes at 25°C.

    • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Separate the phases carefully.

    • Quantify the concentration of the compound in both the Octanol phase (

      
      ) and Water phase (
      
      
      
      ) using UV-Vis spectrophotometry (peak
      
      
      usually ~230-250 nm for isoquinolinones) or HPLC.
  • Calculation:

    • Self-Validation Check: Mass balance must be >95%. If compound is lost (precipitated), the test is invalid.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Use this for rapid ranking of multiple derivatives.

  • System Setup:

    • Column: Reverse-phase C18 column.

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Mobile Phase B: Acetonitrile (ACN).

  • Calibration:

    • Run a set of standard compounds with known CHI values (e.g., Theophylline, Phenylbutazone).

    • Plot Retention Time (

      
      ) vs. CHI values to create a calibration curve.
      
  • Measurement:

    • Inject the 6-CF₃-isoquinolinone sample using a fast gradient (0% to 100% ACN over 5 mins).

    • Record retention time.[2]

  • Derivation:

    • Convert CHI to LogP using the equation:

      
      
      
    • Note: CF₃ compounds often show longer retention times than their chloro-analogs due to hydrophobic interaction with the C18 stationary phase.

Experimental Workflow Diagram

Exp_Workflow Start Synthesized 6-CF3-Isoquinolinone Decision Throughput Need? Start->Decision Path_High High Throughput (Screening) Decision->Path_High Ranking Path_Acc High Accuracy (Validation) Decision->Path_Acc Final Data Exp_HPLC Protocol B: Fast Gradient HPLC (CHI) Path_High->Exp_HPLC Exp_Shake Protocol A: Shake-Flask (Octanol/Water) Path_Acc->Exp_Shake Result_CHI Calculate CHI Convert to LogP Exp_HPLC->Result_CHI Result_LogP Direct LogP Measurement Exp_Shake->Result_LogP

Caption: Decision tree for selecting the appropriate lipophilicity measurement protocol.

Conclusion

The introduction of a 6-trifluoromethyl group into the isoquinolinone scaffold is a powerful strategy for modulating physicochemical properties.[1] It provides a substantial increase in lipophilicity (+0.88 LogP units) and metabolic stability compared to the 6-H or 6-CH₃ analogues. This modification is particularly valuable when targeting CNS indications where BBB penetration is required, or when attempting to block rapid oxidative clearance at the C6 position. However, researchers must balance this gain with potential solubility limitations inherent to highly lipophilic compounds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9][10][11] Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[12][3][4][5][7][8][9][13][14][15] Journal of Fluorine Chemistry, 109(1), 3-11. Link

Sources

reference standards for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

For researchers, scientists, and professionals in drug development, the precision of analytical measurements is paramount. The integrity of these measurements hinges on the quality of the reference standards used. This guide provides a comprehensive technical overview and comparison of analytical reference standards for this compound, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The isoquinolinone scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a trifluoromethyl (-CF3) group can significantly enhance properties such as metabolic stability and binding affinity.[1]

This document moves beyond a simple listing of products, delving into the causality behind experimental choices and providing actionable protocols. It is designed to empower you to select, verify, and effectively utilize reference standards for this compound, ensuring the accuracy and reliability of your analytical data.

The Critical Role of Reference Standards

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a sample.[2] Whether dealing with an active pharmaceutical ingredient (API) or its impurities, a reliable reference standard is the cornerstone of any quantitative or qualitative analysis.[3][4][5] The use of certified reference materials (CRMs) or well-characterized in-house standards ensures:

  • Accuracy and Traceability: Data can be traced back to a known standard, ensuring consistency across different laboratories and experiments.[4]

  • Method Validation: They are essential for validating analytical methods (e.g., HPLC, LC-MS) as required by regulatory bodies like the FDA and EMA.[4]

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and guidelines such as those from the International Council for Harmonisation (ICH).[4]

Comparison of Commercially Available Analytical Standards

While a formal Certified Reference Material (CRM) from a pharmacopeia (like USP) for this compound is not broadly listed, high-purity batches are available from several chemical suppliers. These can serve as effective analytical standards, provided they are accompanied by a comprehensive Certificate of Analysis (CoA) and are independently verified.[6][7]

Below is a comparison of typical offerings for researchers.

Supplier/BrandProduct NameCAS NumberStated PurityTypical Analytical Data Provided
BLDpharm This compound1227608-00-5≥98% (Typical)NMR, HPLC, LC-MS, UPLC[8]
ChemScene 6-Bromo-1-(trifluoromethyl)isoquinoline1256836-88-0≥98%Basic properties, SDS[9]
Sigma-Aldrich 6-Bromo-1-(trifluoromethyl)isoquinoline1256836-88-097%Basic properties, CoA available[10]

*Note: Some suppliers list the isomeric structure. It is crucial to verify the exact structure via the provided CAS number and analytical data.

Expert Insight: When a formal CRM is unavailable, the responsibility falls on the end-user to thoroughly characterize the chosen supplier lot. The "stated purity" on a CoA should be seen as a starting point. A multi-technique approach, as detailed in the protocols below, is essential for in-house qualification to establish it as a working reference standard.

Analytical Workflows & Protocols

A robust analysis of this compound relies on the synergy of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Review & Reporting Start Receive Standard Prep Prepare Stock & Working Solutions Start->Prep HPLC HPLC-UV Purity Assay Prep->HPLC Quantitative LCMS LC-MS Identity Confirmation Prep->LCMS Qualitative NMR NMR Spectroscopy (1H, 19F, 13C) Prep->NMR Structural Review Corroborate Data HPLC->Review LCMS->Review NMR->Review Report Generate Certificate of Analysis Review->Report

Caption: Integrated workflow for qualifying an analytical standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for purity analysis of moderately polar to non-polar small molecules like this isoquinolinone derivative. The C18 stationary phase provides excellent hydrophobic retention for the aromatic core, while a gradient elution with acetonitrile and water ensures efficient separation of the main component from potential impurities.[11][12]

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a mass spectrometry-compatible modifier that improves peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile or DMSO at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 0.1 mg/mL.

Trustworthiness: The purity is calculated using the area percent method from the resulting chromatogram. A high-purity standard should exhibit a single major peak, with any other peaks (impurities) being minimal. The use of a DAD allows for peak purity assessment by comparing spectra across the peak, ensuring no co-eluting impurities are present.[13][14]

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR is an indispensable tool for unambiguous structure elucidation. For this specific molecule, ¹H NMR confirms the proton environment of the isoquinolinone core, while ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group, and ¹³C NMR confirms the carbon skeleton.[13][15]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include several peaks in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the bicyclic ring system.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected for the -CF₃ group. The chemical shift will be characteristic of its electronic environment.[15]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom, including the characteristic quartet for the carbon of the -CF₃ group due to C-F coupling.

Trustworthiness: The combination of these three NMR experiments provides a comprehensive structural fingerprint. The observed chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure of this compound. Any significant unassigned signals may indicate the presence of impurities or an incorrect isomer.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a precise measurement of the molecular weight, serving as a final confirmation of identity.[13][16] Coupling HPLC with MS (LC-MS) is highly efficient, providing mass information for the main peak and any impurities simultaneously.

Methodology:

  • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • LC Method: Use the HPLC method described in Protocol 1. The formic acid in the mobile phase facilitates ionization.

  • MS Settings:

    • Ionization Mode: ESI positive and negative modes should be screened. The protonated molecule [M+H]⁺ is often observed in positive mode.

    • Mass Range: Scan a range appropriate for the expected mass (e.g., 100-500 m/z).

  • Data Analysis: The molecular formula of the compound is C₁₀H₆BrF₃NO. The expected monoisotopic mass is approximately 292.96 g/mol . Look for the [M+H]⁺ ion at ~293.97 m/z. A key feature to observe is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), which will result in two major peaks separated by ~2 m/z units (M+H and M+2+H) with nearly equal intensity.[16] This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Caption: Structure of this compound.

Conclusion

Ensuring the purity and identity of analytical reference standards is a non-negotiable aspect of high-quality research and development in the pharmaceutical industry. For this compound, while a primary pharmacopeial standard may not be readily available, high-purity materials can be sourced and qualified for use as working standards. A meticulous, multi-pronged analytical approach combining HPLC for purity, NMR for structural identity, and MS for molecular weight confirmation provides a self-validating system. This guide equips scientists with the necessary framework and protocols to confidently establish and utilize reference standards, thereby guaranteeing the integrity and reproducibility of their analytical results.

References

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]

  • Separation of 2-Amino-3-bromoanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. PMC. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • 4-bromo-6-(trifluoromethyl)isoquinoline (C10H5BrF3N). PubChemLite. [Link]

  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates. [Link]

Sources

Safety Operating Guide

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Executive Summary: Operational Safety & Compliance

Immediate Action Required: Treat this compound as a Halogenated Organic Hazardous Waste .

  • Primary Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1][2]

  • Strict Prohibition: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong oxidizers or non-halogenated solvents (to avoid cross-stream contamination costs).[1][2]

  • Disposal Path: High-temperature incineration with flue gas scrubbing (off-site via licensed contractor).[1][2]

Part 1: Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the physicochemical drivers of the hazard. This compound combines an isoquinolinone core with two distinct halogen functionalities: a bromine atom and a trifluoromethyl (CF₃) group.[1][2]

Physicochemical Properties Table

PropertyDataOperational Implication
CAS Number 1227608-00-5Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₀H₅BrF₃NOHigh halogen content requires specific incineration protocols.[1]
Physical State Solid (Powder)Dust control is critical during transfer to waste containers.[1][2]
Melting Point ~248–249 °CThermally stable; requires high-temp incineration for destruction.[1]
Solubility Low in water; Soluble in DMSO, DMFAqueous waste streams will likely be suspensions, not solutions.[1]
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents.[1][2]

Critical Hazard Mechanism: Thermal Decomposition The trifluoromethyl group is chemically robust.[2] Incomplete combustion or standard incineration without scrubbing can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB) .[1]

  • Mechanism:

    
    [1][2]
    
  • Safety Impact: The receiving disposal facility must be notified of the high fluorine content to ensure their scrubbers are active.

Part 2: Waste Classification & Segregation Logic

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous incompatibilities and minimize disposal costs.[1][2]

Regulatory Status (RCRA - USA)

  • Listed Waste: This specific CAS is not P-listed or U-listed.[1][2]

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1][2]

  • Designation: Classify as "Non-Regulated Hazardous Waste - Halogenated" or "State-Regulated Hazardous Waste" depending on local jurisdiction (e.g., California).

Segregation Decision Tree Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidBin Container A: Solid Halogenated Waste (Double Bagged) Solid->SolidBin Pure Compound or Contaminated Debris SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolv HaloBin Container B: Halogenated Solvent Waste (High BTU) HaloSolv->HaloBin Preferred Path NonHaloBin Container C: Non-Halogenated Waste (CAUTION: Trace Halogens) NonHaloSolv->NonHaloBin Label: 'Contains Halogens'

Figure 1: Segregation logic to ensure downstream incineration compatibility.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid or Contaminated Debris

Applicable for: Expired reagent, contaminated gloves, weighing paper, and spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass for solids to prevent breakage during compaction.[1][2]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust inhalation when the facility opens the jar.[2]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write "this compound".

    • Constituents: Explicitly list "Organobromide" and "Organofluoride".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area. Keep the lid tightly closed when not adding waste.[2]

Protocol B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, and reaction solvents.[1]

  • Quenching (If Reactive Reagents Present):

    • If the reaction mixture contains residual reactive species (e.g., thionyl chloride, strong bases), quench carefully before transfer to the waste bottle.

    • Validation: Ensure pH is between 4–10 and no exotherm is present.[1][2]

  • Solvent Compatibility:

    • If dissolved in DCM or Chloroform : Pour into the Halogenated Waste carboy.[2]

    • If dissolved in Acetone, Methanol, or DMSO :

      • Preferred: Pour into the Halogenated Waste carboy (safest option to ensure proper incineration).[1]

      • Alternative: Pour into Non-Halogenated waste only if the concentration of the fluorinated compound is <1%. Crucial: You must write "Contains Trace Halogens" on the tag.[2] Failure to do so can damage non-halogenated incinerators.[1]

  • Rinsing: Triple-rinse all glassware with a minimal amount of acetone.[1][2] Add the rinsate to the hazardous waste container.

Part 4: Emergency Spill Procedures

Scenario: Powder Spill (>1 gram)

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][2] If dust is visible in the air, use an N95 or P100 respirator.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup:

    • Use a scoop or stiff paper to lift the solid.[2]

    • Wipe the surface with a solvent-dampened towel (acetone or ethanol) to pick up fine residue.[1][2]

    • Validation: Use a UV lamp (254 nm) if available; isoquinolinones often fluoresce.[1][2] A clean surface should show no fluorescence.[1][2]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste).[1][2]

Part 5: Self-Validating Compliance System

To ensure your disposal procedure is robust, implement these verification checks:

  • The "Fluorine Flag" Check:

    • Action: Before sealing a waste container, look at the label.[2]

    • Validation: Does the label explicitly state "Contains Fluorine/Trifluoromethyl"?

    • Why: This alerts the disposal vendor to use HF-resistant scrubbers, preventing fines and environmental release.[2]

  • Mass Balance Audit:

    • Action: Compare the mass of starting material to the mass of product + waste.

    • Validation: If you started with 5g and isolated 3g of product, your waste stream must account for the remaining 2g. If the waste container is empty, the compound was likely lost to the wrong stream (e.g., aqueous wash).

  • Aqueous Stream Verification:

    • Action: If you performed an aqueous extraction, check the aqueous layer before pouring it down the drain (if permitted for non-haz aqueous).

    • Validation: The compound is insoluble in water.[2] If the water is cloudy or has a precipitate, do not drain .[2] Treat the aqueous layer as Aqueous Hazardous Waste .

References

  • BLD Pharm. (n.d.).[1][2] SDS for this compound. Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • Tsang, W., et al. (1998).[1][2][4] Incineration of Fluorinated Organics. NIST/EPA.[2] (Contextual reference for HF generation during combustion).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。